molecular formula C11H8N2O2 B1523452 2-(Pyrimidin-5-yl)benzoic acid CAS No. 1078712-00-1

2-(Pyrimidin-5-yl)benzoic acid

Cat. No.: B1523452
CAS No.: 1078712-00-1
M. Wt: 200.19 g/mol
InChI Key: OLFSCYMDVCTSRL-UHFFFAOYSA-N
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Description

2-(Pyrimidin-5-yl)benzoic acid (CAS 1078712-00-1 ) is a high-value chemical building block integrating a benzoic acid scaffold with a pyrimidine heterocycle, making it a compound of significant interest in medicinal chemistry and drug discovery . Its molecular formula is C11H8N2O2 with a molecular weight of 200.19 g/mol . The pyrimidine ring is a fundamental component in biology, found in nucleic acids and vitamins, and derivatives are known for diverse pharmacological activities . This structural motif is versatile for designing novel bioactive molecules, with published research highlighting related benzoic acid derivatives for their potential in managing conditions like hyperlipidemia by modulating lipid synthesis pathways . As a reagent, it serves as a crucial precursor in organic synthesis, exemplified by novel methods for constructing substituted pyrimidinyl-benzoic acid frameworks . This compound is intended for research applications as a synthetic intermediate only. It is not for diagnostic or therapeutic use, and is not intended for human consumption.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-pyrimidin-5-ylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8N2O2/c14-11(15)10-4-2-1-3-9(10)8-5-12-7-13-6-8/h1-7H,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLFSCYMDVCTSRL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=CN=CN=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1078712-00-1
Record name 2-(pyrimidin-5-yl)benzoic acid
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Advanced Synthetic Methodologies for 2 Pyrimidin 5 Yl Benzoic Acid and Its Molecular Derivatives

Retrosynthetic Analysis of the 2-(Pyrimidin-5-yl)benzoic Acid Core Structure

Retrosynthetic analysis provides a logical framework for deconstructing the target molecule, this compound, into simpler, commercially available starting materials. The primary disconnection strategy for this biaryl system focuses on the carbon-carbon bond between the benzoic acid moiety and the pyrimidine (B1678525) ring. This leads to two principal retrosynthetic pathways.

The most straightforward disconnection (Path A) breaks the aryl-pyrimidine bond, identifying a pyrimidine synthon and a benzoic acid synthon. This approach points directly toward transition metal-catalyzed cross-coupling reactions. The synthons can be realized as tangible starting materials in two complementary ways:

A 5-halopyrimidine (e.g., 5-bromopyrimidine) coupled with a (2-carboxyphenyl)boronic acid or its ester equivalent.

A pyrimidine-5-boronic acid or a related organometallic derivative coupled with a 2-halobenzoic acid (e.g., 2-iodobenzoic acid) or its corresponding ester.

A second major strategy (Path B) involves constructing the pyrimidine ring itself from acyclic precursors that already contain the required substituted phenyl group. mdpi.comcdnsciencepub.com This disconnection breaks the pyrimidine ring down, typically into a 1,3-dicarbonyl compound and an amidine or urea (B33335) derivative. cdnsciencepub.comnumberanalytics.comcdnsciencepub.com For the target molecule, one of these components would need to be pre-functionalized with the 2-carboxyphenyl group. This approach is fundamental to classical heterocyclic chemistry and offers an alternative to cross-coupling methods. cdnsciencepub.com

Metal-Catalyzed Cross-Coupling Strategies for the Construction of the Aryl-Pyrimidine Bond

Palladium-catalyzed cross-coupling reactions are the most powerful and widely used methods for forging the C-C bond between the pyrimidine and benzene (B151609) rings. These reactions offer high efficiency, functional group tolerance, and modularity, allowing for the synthesis of a wide array of derivatives.

Suzuki-Miyaura Coupling Protocols for Pyrimidine-Aryl Bond Formation

The Suzuki-Miyaura coupling is a premier method for synthesizing aryl-heteroaryl compounds due to the stability and low toxicity of its boronic acid reagents. libretexts.orgnih.gov The reaction typically involves the palladium-catalyzed coupling of a halo-pyrimidine with an arylboronic acid or vice versa. mdpi.comnih.gov For the synthesis of this compound, two main variants are employed:

Coupling of a 5-halopyrimidine with (2-carboxyphenyl)boronic acid: In this approach, a commercially available or synthesized 5-halopyrimidine (e.g., 5-bromo- or 5-iodopyrimidine) is coupled with (2-methoxycarbonylphenyl)boronic acid, followed by ester hydrolysis. The ester form is often preferred to avoid potential complications from the free carboxylic acid.

Coupling of pyrimidine-5-boronic acid with a 2-halobenzoic acid ester: This complementary route uses a pyrimidine-5-boronic acid or its more stable trifluoroborate salt with a methyl or ethyl 2-halobenzoate. nih.gov

A variety of palladium catalysts and ligands have been successfully employed, with modern systems favoring electron-rich, bulky phosphine (B1218219) ligands that promote high catalytic turnover. libretexts.orgorganic-chemistry.org

Table 1: Representative Conditions for Suzuki-Miyaura Coupling

Pyrimidine Substrate Aryl Substrate Catalyst/Ligand Base Solvent Yield
5-Bromopyrimidine (2-(Methoxycarbonyl)phenyl)boronic acid Pd(PPh₃)₄ K₂CO₃ 1,4-Dioxane/H₂O Good
2,4-Dichloropyrimidine Phenylboronic acid Pd(PPh₃)₄ K₂CO₃ 1,4-Dioxane 71% mdpi.com

Negishi and Stille Coupling Approaches in this compound Synthesis

While the Suzuki coupling is prevalent, Negishi and Stille couplings offer valuable alternatives, particularly when the required boronic acids are unstable or difficult to access.

The Negishi coupling utilizes highly reactive organozinc reagents, which can be prepared from the corresponding aryl halides. organic-chemistry.orgresearchgate.net The reaction demonstrates high functional group tolerance and is often successful where other methods fail. acs.org A practical synthesis for a related isomer, 5-methyl-2-(pyrimidin-2-yl)benzoic acid, has been optimized using a one-pot Negishi protocol. ingentaconnect.com This strategy involves the in situ generation of an organozinc reagent from 2-bromo-5-methylbenzoic acid, which then couples with 2-chloropyrimidine, achieving a 78.4% yield under optimized conditions. ingentaconnect.com A similar approach could be readily adapted for the synthesis of the 5-yl isomer.

The Stille coupling employs organotin (stannane) reagents, which are notable for their stability to air and moisture. wikipedia.orgresearchgate.net The reaction mechanism involves oxidative addition, transmetalation, and reductive elimination, similar to other palladium-catalyzed couplings. wikipedia.org For the target molecule, this would involve coupling a 5-(tributylstannyl)pyrimidine (B178186) with a 2-halobenzoate ester. Despite the toxicity of organotin compounds, the Stille reaction's tolerance for a wide range of functional groups makes it a powerful tool in complex molecule synthesis. google.comnumberanalytics.com

Table 2: Comparison of Cross-Coupling Strategies

Reaction Organometallic Reagent Key Advantages Key Disadvantages
Suzuki-Miyaura R-B(OH)₂ or R-BF₃K Low toxicity, high stability of reagents, vast commercial availability. libretexts.orgnih.gov Boronic acids can be unstable; potential for protodeboronation. organic-chemistry.org
Negishi R-ZnX High reactivity of organozinc, high functional group tolerance. organic-chemistry.org Reagents are moisture and air-sensitive; often prepared in situ. researchgate.net

| Stille | R-Sn(Alkyl)₃ | Reagents are stable to air and moisture; tolerates most functional groups. wikipedia.orgresearchgate.net | High toxicity of organotin reagents and byproducts. wikipedia.org |

Palladium-Catalyzed Direct Arylation and C-H Functionalization Methods

Direct C-H functionalization represents a more atom- and step-economical approach, avoiding the pre-functionalization required for traditional cross-coupling reactions. nih.gov These methods involve the direct activation of a C-H bond on one coupling partner and its reaction with a halide on the other. For this compound, two scenarios are plausible:

Arylation of Pyrimidine: This involves the activation of the C5-H bond of the pyrimidine ring, which is the most acidic and sterically accessible position for electrophilic palladation, followed by coupling with a 2-halobenzoic acid derivative. rsc.orgnih.gov

Arylation of Benzoic Acid: This strategy uses the carboxylate group as a native directing group to guide the palladium catalyst to activate the ortho C-H bond of benzoic acid for coupling with a 5-halopyrimidine. nih.govsci-hub.se This approach is particularly elegant as it avoids the need for installing and removing an external directing group. sci-hub.sescispace.com

These advanced methods often require specific ligands and conditions to achieve high regioselectivity and yield but represent the cutting edge of efficient biaryl synthesis. rsc.orgacs.org

Alternative Synthetic Routes to this compound

Cyclization Reactions Involving Pyrimidine Ring Formation

Building the pyrimidine ring onto a pre-existing aromatic fragment is a classic and robust strategy. The most common method is the Pinner synthesis , which involves the acid- or base-catalyzed condensation of a 1,3-dicarbonyl compound with an amidine. mdpi.comslideshare.net To synthesize this compound via this route, one would start with precursors already bearing the 2-carboxyphenyl moiety.

For instance, a 1,3-dicarbonyl compound substituted with a 2-(methoxycarbonyl)phenyl group at the C2 position could be condensed with formamidine. Subsequent aromatization would yield the desired pyrimidine ring attached to the phenyl group at the C5 position. A variety of related cyclocondensation reactions exist, including the reaction of chalcones with guanidine (B92328) or urea, which can be adapted to produce highly substituted pyrimidines. researchgate.netej-chem.orgscilit.com These methods provide a powerful alternative to cross-coupling, especially for large-scale synthesis where starting materials for cyclization may be more cost-effective. cdnsciencepub.comcdnsciencepub.com

Directed Ortho-Metalation Strategies for Benzoic Acid Ring Functionalization

Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic compounds. organic-chemistry.org This method utilizes a directing metalation group (DMG) to guide a strong base, typically an organolithium reagent, to deprotonate the proton at the ortho position. organic-chemistry.org The carboxylate group of benzoic acid can act as a DMG, facilitating the introduction of various electrophiles at the position ortho to the carboxyl group. organic-chemistry.org

The choice of the organolithium reagent and reaction conditions is critical for achieving high regioselectivity. For instance, treating unprotected 2-methoxybenzoic acid with s-BuLi/TMEDA at -78°C results in exclusive deprotonation at the position ortho to the carboxylate. organic-chemistry.org In contrast, a reversal of regioselectivity is observed when the acid is treated with n-BuLi/t-BuOK. organic-chemistry.org This methodology provides a valuable route to contiguously substituted benzoic acid building blocks that are otherwise challenging to synthesize. organic-chemistry.org

The DoM strategy can be integrated into one-pot procedures to construct complex molecules. For example, a DoM-boronation-Suzuki-Miyaura cross-coupling sequence has been developed for the synthesis of azabiaryls, avoiding the often difficult isolation of unstable pyridyl boronic acids. researchgate.net This approach highlights the synthetic utility of DoM in creating diverse molecular architectures.

Nucleophilic Aromatic Substitution (NAS) Approaches to Pyrimidine-Benzoic Acid Conjugates

Nucleophilic aromatic substitution (SNAAr) is a fundamental reaction for the synthesis of aryl-heteroaryl linkages. In the context of this compound, SNAAr reactions can be employed to couple a pyrimidine ring with a benzoic acid derivative. This typically involves the reaction of a halogenated pyrimidine with a nucleophilic benzoic acid derivative or vice-versa. vulcanchem.comresearchgate.net

The pyrimidine ring, being electron-deficient, is susceptible to nucleophilic attack, particularly when substituted with electron-withdrawing groups. researchgate.net The reactivity of halopyrimidines towards nucleophiles makes them valuable precursors in the synthesis of pyrimidine-containing compounds. nih.gov For instance, the chlorine atoms in 4,6-dichloropyrimidine (B16783) are reactive towards nucleophiles, enabling the synthesis of various substituted aminopyrimidines. nih.gov

The synthesis of pyrimidine-benzoic acid conjugates has been achieved through the reaction of mono-substituted pyrimidines with 4-aminobenzoic acid under microwave irradiation. nih.gov This method offers a rapid and efficient route to these compounds. nih.gov The construction of the biaryl linkage between the pyrimidine and benzoic acid moieties can also be achieved via Mitsunobu or other coupling reactions. vulcanchem.com

Green Chemistry Principles Applied to the Synthesis of this compound

The principles of green chemistry are increasingly being integrated into synthetic organic chemistry to develop more sustainable and environmentally friendly processes. Key aspects include the use of alternative solvents, efficient catalysts, and energy-saving reaction conditions.

Performing reactions in the absence of conventional organic solvents or in aqueous media is a cornerstone of green chemistry. drhazhan.com Solvent-free, or solid-state, reactions can lead to higher yields, shorter reaction times, and easier product isolation. researchgate.netlookchem.com For example, the synthesis of pyrazolo[1,5-a]pyrimidine (B1248293) derivatives has been achieved in good to excellent yields under solvent-free conditions by fusing 5-amino-1H-pyrazoles with β-triketones. researchgate.net This method proceeds with high regioselectivity. researchgate.netlookchem.com

Water is an attractive solvent for organic reactions due to its non-toxic, non-flammable, and inexpensive nature. drhazhan.com The Suzuki-Miyaura cross-coupling reaction, a key method for forming C-C bonds, has been successfully performed in water. tandfonline.comacs.org The development of water-soluble catalysts, such as palladium complexes with sulfonated phosphine ligands, has been crucial for enabling these transformations in aqueous media. researchgate.net The use of surfactants can also facilitate reactions in water by creating micelles that act as microreactors. nih.gov

Table 1: Comparison of Solvent-Free vs. Aqueous Media Synthesis

Feature Solvent-Free Synthesis Aqueous Media Synthesis
Principle Reactions are conducted without a solvent. researchgate.net Water is used as the reaction solvent. drhazhan.com
Advantages Reduced waste, often shorter reaction times, and simplified work-up. researchgate.netlookchem.com Environmentally benign, non-flammable, and low cost. tandfonline.comacs.org
Challenges Limited substrate solubility, potential for high reaction temperatures. Poor solubility of organic reactants, potential for hydrolysis of reagents or catalysts.

| Example | Synthesis of pyrazolo[1,5-a]pyrimidines by fusion of reactants. researchgate.net | Suzuki-Miyaura coupling using water-soluble palladium catalysts. tandfonline.comresearchgate.net |

The efficiency and recyclability of catalysts are paramount in green synthesis. Heterogeneous catalysts are particularly advantageous as they can be easily separated from the reaction mixture and reused, minimizing waste and product contamination. tandfonline.com Animal-bone-meal-supported palladium has been developed as a green and efficient catalyst for Suzuki coupling reactions in water, demonstrating high activity and recyclability for up to five consecutive runs. tandfonline.com Other supports for palladium catalysts include carbon nanotubes and metal-organic frameworks (MOFs), which have shown high efficiency and recyclability. mdpi.com

Atom economy, a concept developed by Barry Trost, measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. researchgate.net Reactions with high atom economy, such as addition and cycloaddition reactions, are considered greener. Cross-coupling reactions, while powerful, can have lower atom economy due to the use of stoichiometric reagents. However, strategies like C-H activation and decarboxylative coupling are being developed to improve the atom economy of biaryl synthesis by using more readily available starting materials. researchgate.netd-nb.info

Table 2: Catalyst Systems for Green Synthesis

Catalyst System Support/Ligand Key Advantages Recyclability Reference
Palladium Animal Bone Meal High activity in water, sunlight as energy source. Recyclable up to 5 times with stable recovery. tandfonline.com
Palladium Carbon Nanotubes High catalytic performance, good recyclability. Almost no decrease in yield after the sixth run. mdpi.com
Palladium Zr-UiO-66 MOF High chemical stability, short reaction times. High turnover frequency. mdpi.com

| Palladium | 2-aminopyrimidine-4,6-diol | Stable and efficient for Suzuki-Miyaura coupling. | High turnover numbers observed. | researchgate.net |

Microwave-assisted organic synthesis (MAOS) has emerged as a valuable tool for accelerating chemical reactions and improving energy efficiency. ijamtes.orgresearchgate.net Microwave irradiation can lead to dramatic reductions in reaction times, from hours to minutes, and often results in higher yields and cleaner reactions compared to conventional heating methods. nih.govijamtes.org

The synthesis of various pyrimidine derivatives has been significantly facilitated by microwave irradiation. ijamtes.org For example, the Suzuki-Miyaura coupling of 5-bromo-4-(5-nitrofuran-2-yl)-pyrimidine with boronic acids was successfully carried out under microwave conditions in a 1,4-dioxane-water mixture. ijamtes.org Similarly, the Buchwald-Hartwig amination to produce 2,5-disubstituted pyrimidine derivatives has been efficiently performed under microwave irradiation, providing access to diverse chemical scaffolds in good to high yields. researchgate.net Microwave-assisted synthesis has also been applied to the one-pot, solvent-free synthesis of pyrazolo[3,4-b]pyridines, yielding functionalized products in short reaction times. conicet.gov.ar

In Depth Structural Elucidation and Conformational Analysis of 2 Pyrimidin 5 Yl Benzoic Acid

Advanced Spectroscopic Characterization Techniques

Spectroscopic methods provide a wealth of information regarding the electronic structure, functional groups, and dynamic behavior of 2-(Pyrimidin-5-yl)benzoic acid in various states.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Dynamics and Stereochemical Analysis

High-resolution ¹H and ¹³C NMR spectroscopy are fundamental tools for confirming the molecular structure and probing the conformational landscape of this compound in solution. The chemical shifts (δ) of the protons and carbons are highly sensitive to their local electronic environment, which is influenced by the dihedral angle between the pyrimidine (B1678525) and benzoic acid rings.

In related 2-arylbenzoic acid systems, the steric hindrance between substituents on the two rings can lead to non-planar conformations. uky.edu For this compound, the protons on the benzoic acid ring and the pyrimidine ring would exhibit distinct signals. The carboxylic acid proton is expected to appear as a broad singlet at a downfield chemical shift (typically >10 ppm), indicative of its acidic nature. nih.gov Aromatic protons would resonate in the 7-9 ppm region, with their specific shifts and coupling patterns allowing for unambiguous assignment to either the benzoic acid or pyrimidine moiety.

The conformational dynamics, specifically the rate of rotation around the C-C bond connecting the two rings, can be studied using variable-temperature NMR. At high temperatures, if the rotation is fast on the NMR timescale, averaged signals are observed. Upon cooling, if the rotation becomes slow enough, distinct signals for different conformers might be resolved, providing insight into the energy barrier of rotation.

Table 1: Predicted NMR Data for this compound Note: The following table is a generalized prediction based on typical values for similar structural motifs. Actual experimental values may vary.

Nucleus Position Predicted Chemical Shift (δ, ppm) Multiplicity
¹HCarboxylic Acid (-COOH)> 10.0broad singlet
¹HPyrimidine (H2, H4/H6)8.5 - 9.2singlet, doublet
¹HBenzoic Acid7.4 - 8.2multiplet, doublet
¹³CCarbonyl (-C OOH)165 - 175singlet
¹³CPyrimidine140 - 160singlet, doublet
¹³CBenzoic Acid125 - 140singlet, doublet

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis and Intermolecular Interactions

Vibrational spectroscopy, encompassing both Fourier-Transform Infrared (FT-IR) and Raman techniques, is invaluable for identifying functional groups and probing non-covalent interactions like hydrogen bonding.

The FT-IR spectrum of this compound is expected to be dominated by characteristic absorptions of its functional groups. A very broad absorption band in the 2500–3300 cm⁻¹ region is characteristic of the O-H stretching vibration of a carboxylic acid involved in strong hydrogen bonding. nih.gov The C=O stretching vibration of the carboxyl group typically appears as a strong, sharp band between 1680–1710 cm⁻¹. ijtsrd.com Its exact position can indicate the nature of the hydrogen bonding; in the solid state, carboxylic acids often form centrosymmetric dimers via O-H···O hydrogen bonds, which lowers the C=O stretching frequency. uky.edu

Other key bands include C=N and C=C stretching vibrations from the pyrimidine ring, aromatic C-H stretching vibrations above 3000 cm⁻¹, and various C-H in-plane and out-of-plane bending vibrations in the fingerprint region (below 1500 cm⁻¹). nih.govijtsrd.com Raman spectroscopy provides complementary information, particularly for the symmetric vibrations of the non-polar bonds of the aromatic rings. ijtsrd.com

Table 2: Characteristic Vibrational Frequencies for this compound Note: This table is based on typical frequency ranges for the specified functional groups.

Vibrational Mode Functional Group Technique Expected Wavenumber (cm⁻¹) Intensity
ν(O-H)Carboxylic AcidFT-IR2500 - 3300Broad, Strong
ν(C-H)AromaticFT-IR, Raman3000 - 3100Medium to Weak
ν(C=O)Carboxylic AcidFT-IR, Raman1680 - 1710Strong
ν(C=N), ν(C=C)Pyrimidine/Benzene (B151609)FT-IR, Raman1450 - 1620Medium to Strong
δ(O-H)Carboxylic AcidFT-IR1210 - 1320Medium

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Chromophore Studies

UV-Vis spectroscopy probes the electronic transitions within a molecule. The conjugated system formed by the pyrimidine and benzoic acid rings acts as a chromophore, absorbing light in the UV region. The spectrum is expected to show intense absorption bands corresponding to π→π* transitions within the aromatic and heteroaromatic systems. The presence of the nitrogen atoms in the pyrimidine ring also allows for n→π* transitions, which are typically weaker and may be observed as shoulders on the main absorption bands. researchgate.netnih.gov The wavelength of maximum absorption (λmax) is sensitive to the extent of conjugation, which is directly related to the dihedral angle between the rings. A more planar conformation would lead to greater orbital overlap and a red-shift (shift to longer wavelength) of the λmax.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Fragmentation Pathway Elucidation

HRMS is a critical technique for unequivocally confirming the molecular formula of a compound by providing a highly accurate mass measurement. For this compound (molecular formula C₁₁H₈N₂O₂), the calculated monoisotopic mass is 200.0586 g/mol . HRMS analysis would be expected to yield an experimental mass that matches this value to within a few parts per million (ppm).

Furthermore, analysis of the fragmentation pattern in the mass spectrum provides structural information. Common fragmentation pathways for this molecule under electron ionization (EI) or electrospray ionization (ESI) would likely involve the loss of small, stable neutral molecules. Key expected fragments include the loss of water (H₂O, 18 Da), carbon monoxide (CO, 28 Da), or the entire carboxyl group (COOH, 45 Da), leading to characteristic ions in the spectrum.

Solid-State Structural Investigations via X-ray Crystallography

While spectroscopic methods provide information about the molecule in solution or as an average of bulk material, single-crystal X-ray diffraction gives a precise, three-dimensional picture of the molecular structure and its arrangement in the solid state.

Single-Crystal X-ray Diffraction for Molecular Geometry and Crystal Packing

Single-crystal X-ray diffraction analysis provides definitive data on bond lengths, bond angles, and torsion angles. For this compound, this technique would precisely determine the dihedral angle between the planes of the benzoic acid and pyrimidine rings, which is a key conformational parameter. uky.edu In many biaryl systems, steric hindrance forces the rings out of planarity. uky.edu

Parameter Typical Value / Feature Significance
Crystal SystemMonoclinic, OrthorhombicDescribes the symmetry of the unit cell
Space GroupP2₁/c, P-1Defines the symmetry elements within the crystal
Dihedral Angle (Inter-ring)30 - 60°Quantifies the twist between the two aromatic rings
H-Bonding MotifR²₂(8) Carboxylic Acid DimerIndicates strong, directional intermolecular interaction
O-H···O Distance2.6 - 2.7 ÅConfirms the presence of strong hydrogen bonds
Packingπ-π stacking, C-H···N/O interactionsDescribes how molecules arrange in the solid state

Supramolecular Interactions in the Crystal Lattice: Hydrogen Bonding and π-π Stacking

Hydrogen Bonding: The primary and most robust intermolecular interaction anticipated in the crystal structure of this compound involves the carboxylic acid and pyrimidine moieties. In the solid state, carboxylic acids commonly form centrosymmetric dimers via strong O—H⋯O hydrogen bonds between the carboxyl groups of two adjacent molecules. However, the presence of the basic nitrogen atoms in the pyrimidine ring offers alternative and competitive hydrogen bonding sites.

Studies on analogous structures, such as co-crystals of aminopyrimidines with benzoic acids, frequently show the formation of a reliable and recurring hydrogen-bonded motif known as a supramolecular synthon. nih.govscispace.com Specifically, the carboxylic acid⋯aminopyrimidine heterosynthon is a common feature. nih.gov In the case of this compound, it is probable that a strong O—H⋯N hydrogen bond forms between the carboxylic acid proton and one of the pyrimidine nitrogen atoms. This interaction is often complemented by a weaker C—H⋯O interaction involving a pyrimidine C-H donor and a carboxyl oxygen acceptor, leading to the formation of a cyclic R²₂(8) graph-set motif. researchgate.netresearchgate.net Such motifs are known to assemble molecules into well-defined chains or tapes within the crystal lattice. researchgate.net

Interaction TypeDonorAcceptorTypical Motif/Geometry
Hydrogen Bond Carboxylic Acid (O-H)Pyrimidine (N)O—H⋯N, often part of an R²₂(8) ring
Hydrogen Bond Pyrimidine/Benzene (C-H)Carboxylic Acid (C=O)C—H⋯O
π-π Stacking Pyrimidine RingBenzene RingParallel or offset stacking
π-π Stacking Pyrimidine RingPyrimidine RingParallel or offset stacking

Polymorphism and Co-crystallization Studies of this compound

The ability of a compound to exist in more than one crystal form is known as polymorphism, a phenomenon with significant implications for the physicochemical properties of a substance. For molecules like this compound, which possess conformational flexibility and multiple hydrogen bonding sites, the potential for polymorphism is considerable. Studies on related pyrimidine derivatives, such as pyrimethamine, have identified multiple polymorphic forms that differ in their hydrogen bonding patterns and crystal packing. acs.org The specific arrangement of molecules, particularly the dihedral angle between the pyrimidine and phenyl rings, can vary under different crystallization conditions, potentially leading to different polymorphs of this compound.

Co-crystallization: Co-crystallization is a well-established crystal engineering technique used to modify the physical properties of molecules by combining them with a second component (a co-former) in the same crystal lattice. researchgate.netresearchgate.net this compound is an excellent candidate for co-crystallization due to its combination of a carboxylic acid group and a pyrimidine moiety. These functional groups are known to form robust and predictable supramolecular synthons with a variety of co-formers. acs.orgturkjps.org

The carboxylic acid group can form strong hydrogen bonds with other basic functional groups, such as pyridines or other amides. nih.gov Similarly, the pyrimidine ring can interact with acidic co-formers. This dual functionality allows for the systematic design of co-crystals. For instance, co-crystallization with other carboxylic acids or with compounds containing pyridine (B92270) rings could be explored. internationalscholarsjournals.comnih.gov The formation of co-crystals is often guided by the principle of supramolecular synthon hierarchy, where the most stable hydrogen bond interactions dictate the primary structural motif. nih.govscispace.com Common methods for preparing co-crystals include solution-based techniques like evaporation and slurry conversion, as well as solid-state methods like grinding. researchgate.netturkjps.org The resulting co-crystals may exhibit altered properties such as improved solubility or thermal stability compared to the parent compound. internationalscholarsjournals.com

Study TypeKey ConceptsRelevance to this compound
Polymorphism Multiple crystal forms, differing molecular packing and H-bonding.High likelihood due to conformational flexibility and multiple interaction sites.
Co-crystallization Multi-component crystals, supramolecular synthons, crystal engineering.Excellent candidate due to carboxylic acid and pyrimidine groups, allowing for property modification.

Hirshfeld Surface Analysis and Quantitative Crystal Packing Analysis

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. researchgate.netdntb.gov.ua By mapping properties onto this unique molecular surface, one can gain detailed insights into the nature and relative importance of the various non-covalent contacts that stabilize the crystal structure.

For a molecule like this compound, the Hirshfeld surface would be generated to partition the crystal space between adjacent molecules. The analysis typically involves mapping normalized contact distance (d_norm), which highlights regions of significant intermolecular contact. Red spots on the d_norm map indicate contacts shorter than the van der Waals radii, corresponding to strong interactions like hydrogen bonds.

Representative Data Table of Hirshfeld Surface Contact Contributions (based on analogous structures):

Contact TypeContribution to Hirshfeld Surface (%)Description
H···H~25-30%Represents the most abundant, though weaker, contacts in the crystal packing. nih.govnih.gov
O···H / H···O~23-28%Corresponds to the strong hydrogen bonding interactions (e.g., O—H···N). nih.govnih.gov
C···H / H···C~23-25%Includes contacts associated with C-H···π and π-π stacking interactions. nih.govnih.gov
N···H / H···NVariableRepresents C-H···N or N-H···N hydrogen bonds, if present. nih.gov
C···CVariableCan indicate direct π-π stacking interactions.

This quantitative crystal packing analysis allows for a detailed comparison between polymorphs or co-crystals, revealing subtle differences in their intermolecular interaction patterns and helping to explain variations in their physical properties. researchgate.neteurjchem.com

Theoretical and Computational Investigations of 2 Pyrimidin 5 Yl Benzoic Acid

Quantum Chemical Calculations for Electronic Structure and Reactivity Descriptors

Quantum chemical calculations are pivotal in elucidating the electronic structure and predicting the reactivity of molecules. These computational methods provide insights into molecular geometry, spectroscopic properties, and various reactivity descriptors, offering a detailed understanding of a compound's behavior at the atomic and molecular levels.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is particularly effective for optimizing molecular geometry and predicting spectroscopic properties. In the study of 2-(Pyrimidin-5-yl)benzoic acid, DFT calculations, often employing basis sets like 6-311++G(d,p), are utilized to determine the most stable conformation of the molecule by finding the minimum energy structure. vjst.vn This process involves calculating the forces on each atom and adjusting their positions until a stationary point on the potential energy surface is reached. The optimized geometry provides crucial information on bond lengths, bond angles, and dihedral angles.

Spectroscopic properties, such as vibrational frequencies (infrared and Raman spectra) and electronic absorption spectra (UV-Vis), can also be predicted using DFT and its time-dependent extension (TD-DFT). vjst.vn Theoretical vibrational analysis helps in the assignment of experimentally observed spectral bands to specific molecular motions. researchgate.net Similarly, TD-DFT calculations can predict the electronic transitions and the corresponding absorption wavelengths, which is valuable for understanding the photophysical properties of the molecule. vjst.vn

Table 1: Selected Optimized Geometrical Parameters for this compound (Theoretical DFT Data)

ParameterBond Length (Å)Bond Angle (°)Dihedral Angle (°)
C-C (ring)1.39 - 1.41118 - 1210 - 1
C-N (ring)1.33 - 1.38115 - 1250 - 1
C-COOH1.49--
C=O1.22--
O-H0.97--
C(phenyl)-C(pyrimidinyl)1.48-30 - 50

Note: The data in this table are representative values based on DFT calculations of similar aromatic and heterocyclic compounds and are intended for illustrative purposes.

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for describing and predicting chemical reactivity. libretexts.orgyoutube.com It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. libretexts.orgwikipedia.org The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, the innermost orbital without electrons, acts as an electron acceptor. youtube.comresearchgate.net

The energy of the HOMO is associated with the molecule's ionization potential and its ability to donate electrons, indicating its nucleophilicity. youtube.com Conversely, the LUMO energy relates to the electron affinity and the ability to accept electrons, reflecting its electrophilicity. youtube.com The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter for determining molecular stability and reactivity. researchgate.net A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. researchgate.net Conversely, a small gap indicates a molecule that is more reactive and can be easily excited. wikipedia.org For this compound, the distribution of the HOMO and LUMO across the molecule can pinpoint the likely sites for nucleophilic and electrophilic attack.

Table 2: Calculated Frontier Molecular Orbital Energies for this compound

ParameterEnergy (eV)
HOMO Energy-6.5
LUMO Energy-1.8
HOMO-LUMO Gap (ΔE)4.7

Note: These values are illustrative and represent typical energy levels for similar heterocyclic carboxylic acids as determined by DFT calculations.

The Electrostatic Potential Surface (EPS), also known as the Molecular Electrostatic Potential (MEP) map, is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive behavior. vjst.vnwuxiapptec.com The EPS map is plotted on the molecule's electron density surface, where different colors represent different values of the electrostatic potential. researchgate.net

Typically, regions of negative electrostatic potential, often colored red or yellow, are associated with high electron density and are susceptible to electrophilic attack. researchgate.net These areas correspond to lone pairs of electrons on electronegative atoms like oxygen and nitrogen. researchgate.net Conversely, regions of positive electrostatic potential, usually colored blue, indicate electron-deficient areas and are prone to nucleophilic attack. researchgate.net These positive regions are typically found around hydrogen atoms, particularly those bonded to electronegative atoms. wuxiapptec.com For this compound, the EPS map would likely show negative potential around the nitrogen atoms of the pyrimidine (B1678525) ring and the oxygen atoms of the carboxylic acid group, while positive potential would be located around the acidic hydrogen of the carboxyl group. nih.gov

Natural Bond Orbital (NBO) analysis is a theoretical method used to study intramolecular and intermolecular bonding and interactions. nih.gov It provides a localized picture of the electron density in a molecule by transforming the delocalized molecular orbitals into localized orbitals that correspond to Lewis structures (i.e., core orbitals, lone pairs, and bonding orbitals). orientjchem.org

NBO analysis is particularly useful for quantifying charge transfer interactions and delocalization effects within a molecule. orientjchem.org By examining the interactions between filled (donor) and empty (acceptor) NBOs, it is possible to determine the stabilization energy associated with these interactions, which provides a measure of the strength of hyperconjugative and resonance effects. orientjchem.org For this compound, NBO analysis can elucidate the nature of the bonding between the pyrimidine and benzoic acid moieties and the extent of electron delocalization across the entire molecular framework.

Molecular Dynamics (MD) Simulations for Conformational Landscape and Solution Behavior

Molecular Dynamics (MD) simulations are a computational technique used to study the physical movement of atoms and molecules over time. nih.gov By solving Newton's equations of motion for a system of interacting particles, MD simulations can provide detailed information about the conformational landscape, dynamics, and thermodynamic properties of a molecule in various environments, such as in solution.

Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF) are two common analyses performed on MD simulation trajectories to characterize the structural stability and flexibility of a molecule. github.iowikipedia.org

The RMSD is a measure of the average distance between the atoms of a simulated structure at a given time and a reference structure (usually the initial or average structure). wikipedia.orggithub.com A plot of RMSD versus simulation time provides insight into the structural stability of the molecule. A stable system will typically show the RMSD converging to a plateau, indicating that the molecule is fluctuating around a stable average conformation. github.io Large fluctuations in the RMSD may suggest significant conformational changes or instability. wikipedia.org

The RMSF, on the other hand, measures the fluctuation of each individual atom or residue around its average position over the course of the simulation. github.ioresearchgate.net It provides information about the flexibility of different parts of the molecule. mdanalysis.org Regions with high RMSF values are more flexible and exhibit greater movement, while regions with low RMSF values are more rigid. researchgate.netnih.gov For this compound, an RMSF analysis would reveal which parts of the molecule, such as the rotatable bond between the two rings or the carboxylic acid group, are more flexible.

Table 3: Representative MD Simulation Data for this compound

AnalysisAverage Value (Å)Interpretation
RMSD (backbone)1.5The molecule reaches a stable conformation during the simulation.
RMSF (Carboxyl Group)2.0The carboxylic acid group exhibits higher flexibility compared to the ring structures.
RMSF (Ring Atoms)1.0The pyrimidine and benzene (B151609) rings are relatively rigid.

Note: The data presented are illustrative and represent typical values that might be obtained from an MD simulation of a small organic molecule.

Ligand-Protein Interaction Dynamics

Molecular dynamics (MD) simulations are a powerful computational tool used to study the physical movement of atoms and molecules over time. In the context of drug discovery, MD simulations provide insights into the dynamic nature of ligand-protein interactions, revealing how a compound like this compound might behave within the binding site of a protein target. These simulations can elucidate the stability of the binding pose predicted by molecular docking, the flexibility of the ligand and protein, and the specific atomic interactions that contribute to the binding affinity.

The simulation tracks the trajectories of the ligand and protein atoms, allowing for the analysis of conformational changes, the role of solvent molecules, and the persistence of key interactions such as hydrogen bonds and hydrophobic contacts. The stability of the ligand-protein complex is often assessed by monitoring the root-mean-square deviation (RMSD) of the atomic positions over the course of the simulation. A stable RMSD value suggests that the ligand has found a favorable and stable binding mode.

Hypothetical Research Findings:

Molecular Docking Studies with Relevant Macromolecular Targets for Ligand-Target Interaction Modeling

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, typically a protein. This method is instrumental in virtual screening and lead optimization to identify and refine potential drug candidates. For this compound, molecular docking studies would be employed to predict its binding mode and affinity against various therapeutically relevant macromolecular targets, such as kinases, proteases, or nuclear receptors.

The process involves preparing the 3D structures of both the ligand and the protein target. The docking algorithm then samples a large number of possible conformations and orientations of the ligand within the protein's binding site, and a scoring function is used to estimate the binding affinity for each pose. The resulting docking scores provide a rank-ordering of potential ligands and their binding orientations.

Following a molecular docking simulation, the predicted binding pose of this compound would be analyzed to identify the key interactions with the amino acid residues of the target's binding site. These "interaction hotspots" are crucial for the ligand's affinity and selectivity. The analysis would detail the specific types of interactions, including:

Hydrogen Bonds: The nitrogen atoms of the pyrimidine ring and the carboxylic acid group of the benzoic acid are potential hydrogen bond donors and acceptors.

Hydrophobic Interactions: The phenyl and pyrimidine rings can engage in hydrophobic interactions with nonpolar residues in the binding pocket.

Pi-Pi Stacking: The aromatic rings of the ligand can stack with the side chains of aromatic amino acids like phenylalanine, tyrosine, and tryptophan.

Salt Bridges: The deprotonated carboxylic acid group can form strong electrostatic interactions with positively charged residues such as lysine (B10760008) and arginine.

Hypothetical Interaction Table:

The following table illustrates the kind of data that would be generated from a binding site analysis.

Ligand Moiety Interacting Residue Interaction Type Distance (Å)
Pyrimidine N1Valine 85 (Backbone NH)Hydrogen Bond2.9
Pyrimidine N3Leucine 132 (Backbone CO)Hydrogen Bond3.1
Benzoic Acid O1Lysine 33Salt Bridge2.7
Benzoic Acid O2Serine 135Hydrogen Bond3.0
Phenyl RingPhenylalanine 83Pi-Pi Stacking3.8

This table is for illustrative purposes only and does not represent actual data.

While docking scores provide a rapid assessment of binding affinity, more accurate methods like Molecular Mechanics combined with Poisson-Boltzmann Surface Area (MM-PBSA) or Generalized Born Surface Area (MM-GBSA) are often used for refinement. These methods calculate the free energy of binding (ΔGbind) by combining the molecular mechanics energies of the ligand-protein complex with solvation free energies.

The binding free energy is typically decomposed into several components:

ΔEMM: The change in molecular mechanics energy in the gas phase, which includes van der Waals and electrostatic interactions.

ΔGsolv: The change in the solvation free energy, which is further divided into polar and nonpolar contributions.

-TΔS: The change in conformational entropy upon ligand binding.

These calculations are generally performed on a set of snapshots taken from an MD simulation, providing a more dynamic and accurate picture of the binding energetics than docking scores alone.

Hypothetical Binding Affinity Data Table:

Energy Component Value (kcal/mol)
ΔEvdW-45.2 ± 3.1
ΔEelec-28.7 ± 2.5
ΔEMM -73.9 ± 4.0
ΔGpolar35.8 ± 2.8
ΔGnonpolar-5.1 ± 0.7
ΔGsolv 30.7 ± 3.0
ΔGbind (MM-GBSA) -43.2 ± 5.0

This table is for illustrative purposes only and does not represent actual data.

Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (QSPR) Modeling for Molecular Design (focused on molecular interactions)

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical models that relate the chemical structure of a series of compounds to their biological activity or physicochemical properties, respectively. In the context of this compound, a QSAR study would typically involve a series of its analogs with varying substituents.

The goal of a QSAR study focused on molecular interactions would be to develop a mathematical equation that predicts the biological activity (e.g., inhibitory concentration, IC50) based on molecular descriptors that quantify the interactions observed in docking or MD studies. These descriptors could include:

Electronic Descriptors: Partial charges on atoms involved in key hydrogen bonds or electrostatic interactions.

Steric Descriptors: Molecular volume or surface area of substituents that influence the fit within the binding pocket.

Topological Descriptors: Indices that describe the connectivity and branching of the molecule.

Quantum Chemical Descriptors: Energies of the highest occupied and lowest unoccupied molecular orbitals (HOMO/LUMO).

A QSPR model, on the other hand, could be used to predict properties relevant to drug development, such as solubility or membrane permeability, based on similar molecular descriptors.

These models are valuable tools for rational drug design, as they can be used to predict the activity of novel, unsynthesized compounds, thereby prioritizing the synthesis of the most promising candidates. The validity of a QSAR/QSPR model is assessed through statistical measures such as the correlation coefficient (R²) and the predictive ability on an external test set of compounds.

Hypothetical QSAR Model Equation:

A hypothetical QSAR equation for a series of analogs of this compound might look like this:

pIC₅₀ = 0.75 * ClogP - 0.23 * (TPSA)² + 1.5 * H_bond_donors + 0.9 * Aromatic_Rings + 2.1

This equation is for illustrative purposes only and does not represent a real predictive model.

Reactivity Profiles and Elucidation of Reaction Mechanisms for 2 Pyrimidin 5 Yl Benzoic Acid

Acid-Base Chemistry and pKa Determination of the Carboxylic Acid Moiety

The carboxylic acid moiety of 2-(pyrimidin-5-yl)benzoic acid is the primary acidic center of the molecule. Its acidity, quantified by the pKa value, is influenced by the electronic effects of the pyrimidine (B1678525) substituent on the benzoic acid ring. The pyrimidine ring contains two electronegative nitrogen atoms, which exert a strong electron-withdrawing effect (-I and -M effects). This effect delocalizes the negative charge of the carboxylate anion formed upon deprotonation, thereby stabilizing it and increasing the acidity of the carboxylic acid compared to unsubstituted benzoic acid (pKa ≈ 4.2).

In addition to the acidic carboxylic group, the pyrimidine ring itself possesses basic properties, with the nitrogen atoms being susceptible to protonation under strongly acidic conditions. The pKa of the parent pyrimidine is approximately 1.23. bhu.ac.in Therefore, in a sufficiently acidic medium, this compound can exist as a cationic species.

Table 1: Predicted pKa Values of this compound Derivatives
CompoundPredicted pKaReference
2-Amino-5-pyrimidin-5-yl-benzoic acid4.66 chemicalbook.com
5-Methyl-2-(pyrimidin-2-yl)benzoic acid3.70 guidechem.com
2-[(2,4-Dichlorobenzoyl)amino]-5-(pyrimidin-2-yloxy)benzoic acid3.28 drugbank.com

Functional Group Transformations and Derivatizations of the Carboxylic Acid

The carboxylic acid group is a versatile functional handle that allows for a wide range of derivatizations.

This compound can undergo esterification with various alcohols under standard conditions, such as Fischer esterification (acid catalysis) or by using coupling agents. The synthesis of related 2-substituted pyrimidine-5-carboxylic esters has been described, indicating the feasibility of forming esters from this class of compounds. organic-chemistry.org General methods for the esterification of benzoic acids, for example using metal-containing catalysts like titanium (IV) isopropoxide with a stepwise increase in temperature, are applicable. google.com The reverse reaction, alkaline hydrolysis of pyrimidine-5-carboxylic acid esters to yield the parent carboxylic acid, is also well-documented. researchgate.netresearchgate.net

The carboxylic acid can be converted into amides through reaction with primary or secondary amines. This transformation typically requires activation of the carboxylic acid, for instance, by conversion to an acyl chloride or through the use of peptide coupling reagents. Modern catalytic methods, such as the direct amidation using a reusable niobium(V) oxide (Nb₂O₅) Lewis acid catalyst, are effective for the condensation of benzoic acids and amines. researchgate.net Furthermore, standard peptide coupling protocols are effective for forming amide bonds, as demonstrated by the synthesis of N-[4-[1-ethyl-2-(2,4-diaminofuro[2,3-d]pyrimidin-5-yl)ethyl]benzoyl]-L-glutamic acid, where a complex benzoic acid moiety is coupled with an amino acid ester. nih.gov Iridium-catalyzed C-H amidation of benzoic acids with sulfonyl azides represents another advanced method for forming C-N bonds. ibs.re.kr

The carboxylic acid group of this compound can be reduced to the corresponding primary alcohol, (2-(pyrimidin-5-yl)phenyl)methanol. This transformation can be achieved using strong reducing agents like lithium aluminum hydride (LiAlH₄) or borane (B79455) (BH₃). Catalytic methods offer milder conditions. For example, manganese(I)-catalyzed hydrosilylation with phenylsilane (B129415) is an effective method for reducing a range of aromatic carboxylic acids to their respective alcohols. nih.gov Another established method is the heterogeneous catalytic hydrogenation of benzoic acid to benzyl (B1604629) alcohol over catalysts such as Pt/SnO₂ under elevated temperature and pressure. qub.ac.ukmanchester.ac.uk The reduction can also be performed using biocatalytic systems. researchgate.net Selective reduction to the aldehyde is more challenging but can be achieved using specialized reagents that can stop the reduction at the intermediate aldehyde stage.

Electrophilic and Nucleophilic Substitution Reactions on the Pyrimidine and Benzoic Acid Rings

The reactivity of the two aromatic rings towards substitution reactions is markedly different due to their electronic nature.

Pyrimidine Ring: The pyrimidine ring is an electron-deficient (π-deficient) heterocycle due to the presence of two electronegative nitrogen atoms. This has two major consequences:

Electrophilic Aromatic Substitution: The ring is strongly deactivated towards electrophilic attack. Such reactions are difficult and typically require harsh conditions and the presence of strong electron-donating (activating) groups on the ring. bhu.ac.in When substitution does occur, it is directed to the C-5 position, which is the least electron-deficient carbon atom. researchgate.net

Nucleophilic Aromatic Substitution: The electron deficiency makes the pyrimidine ring susceptible to attack by nucleophiles. Nucleophilic substitution is a characteristic reaction of pyrimidines, particularly at the C-2, C-4, and C-6 positions, especially if a good leaving group (e.g., a halide) is present at one of these positions. bhu.ac.in The reaction of 5-nitropyrimidine (B80762) with amidines, for instance, proceeds via an initial nucleophilic attack at C-6.

Benzoic Acid Ring: The reactivity of the benzoic acid ring is influenced by two substituents: the carboxylic acid group and the pyrimidin-5-yl group.

Electrophilic Aromatic Substitution: Both the carboxylic acid group and the pyrimidin-5-yl group are electron-withdrawing and therefore deactivating towards electrophilic substitution. The carboxylic acid is a meta-director, while the pyrimidin-5-yl group also deactivates the ring. Consequently, electrophilic substitution on the benzoic acid ring of this compound would be difficult and would likely require forcing conditions.

Nucleophilic Aromatic Substitution: Nucleophilic aromatic substitution on the benzoic acid ring is generally unfavorable unless there are additional, strong electron-withdrawing groups present and a suitable leaving group.

Metalation and Lithiation Reactions for Directed Functionalization

Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic rings. The carboxylic acid group is an effective directed metalation group (DMG). Unprotected benzoic acids can be directly lithiated at the position ortho to the carboxyl group using a strong base like sec-butyllithium (B1581126) in the presence of TMEDA (tetramethylethylenediamine) at low temperatures. rsc.orgresearchgate.net

For this compound, the carboxylic acid group would direct lithiation to the C-3 position of the benzoic acid ring. The resulting lithiated species can then be quenched with a variety of electrophiles (e.g., alkyl halides, carbon dioxide, disulfides) to introduce a new substituent specifically at the C-3 position. researchgate.net This method provides a reliable route to contiguously substituted benzoic acid derivatives that would be difficult to access through classical electrophilic substitution reactions.

Table 2: Summary of Key Reactivity Profiles
Reaction TypeFunctional Group/RingDescriptionRelevant Conditions/Reagents
EsterificationCarboxylic AcidConversion to esters.Alcohol, Acid Catalyst (e.g., H₂SO₄); Coupling Agents
AmidationCarboxylic AcidConversion to amides.Amine, Peptide Coupling Reagents (e.g., DCC, HATU); Nb₂O₅ catalyst
ReductionCarboxylic AcidConversion to primary alcohol.LiAlH₄, BH₃; Catalytic Hydrosilylation (PhSiH₃, Mn(I) catalyst); Catalytic Hydrogenation (H₂, Pt/SnO₂)
Electrophilic SubstitutionPyrimidine RingDifficult due to electron-deficient nature; occurs at C-5 if activated.Requires activating groups and harsh conditions.
Nucleophilic SubstitutionPyrimidine RingFavored, especially at C-2, C-4, C-6 with a leaving group.Nucleophiles (e.g., amines, alkoxides).
Directed LithiationBenzoic Acid RingRegioselective functionalization at C-3, directed by the carboxylic acid group.s-BuLi, TMEDA, low temperature, then quench with electrophile.

Photoreactivity and Potential Degradation Pathways

The photoreactivity of a molecule is fundamentally governed by its ability to absorb light and the subsequent chemical transformations that occur from its electronically excited states. For this compound, the presence of two distinct chromophoric systems—the pyrimidine ring and the benzoic acid moiety—dictates a complex and multifaceted photochemical behavior. While direct experimental studies on the photoreactivity of this specific compound are not extensively documented in publicly available literature, a comprehensive understanding of its potential degradation pathways can be inferred from the well-established photochemistry of its constituent parts: pyrimidine and 2-substituted benzoic acids.

Upon exposure to ultraviolet (UV) radiation, this compound is expected to exhibit photoreactions characteristic of both the pyrimidine and benzoic acid functionalities. The initial absorption of a photon will likely excite the molecule to a singlet excited state (S1), which can then undergo various photophysical and photochemical processes, including intersystem crossing to a triplet state (T1), fluorescence, or direct chemical reaction. The triplet state is often a key intermediate in the photodegradation of aromatic molecules.

Potential Photoreactions Involving the Pyrimidine Moiety:

The pyrimidine ring is known to undergo several types of photochemical reactions, particularly when it is a component of nucleic acids, but these reactions are also relevant for the isolated heterocycle.

Photohydration: One of the classic photoreactions of pyrimidines is the addition of water across the 5,6-double bond upon UV irradiation. This would lead to the formation of a 6-hydroxy-5,6-dihydropyrimidine derivative. This process is often reversible, with the potential for the hydrate (B1144303) to eliminate water and revert to the original pyrimidine structure.

[2+2] Cycloaddition (Dimerization): In concentrated solutions or the solid state, adjacent pyrimidine rings can undergo [2+2] cycloaddition reactions to form cyclobutane (B1203170) pyrimidine dimers (CPDs). This is a well-known phenomenon in DNA photochemistry. For this compound, this intermolecular reaction would lead to dimeric products.

Ring Opening and Rearrangement: Following excitation, the pyrimidine ring can undergo more complex rearrangements and cleavage. For instance, photoisomerization to a Dewar pyrimidinone or other valence isomers could occur, followed by hydrolysis to yield ring-opened products.

Potential Photoreactions Involving the Benzoic Acid Moiety:

The photochemistry of benzoic acid and its derivatives has also been a subject of study. The ortho-substitution of the pyrimidine ring can introduce steric effects that influence the reactivity of the carboxylic acid group.

Photodecarboxylation: A common photochemical reaction for aromatic carboxylic acids is the loss of carbon dioxide (CO2) to form an aryl radical. In this case, excitation of the benzoic acid portion could lead to the expulsion of CO2 and the formation of a phenylpyrimidine radical, which could then abstract a hydrogen atom from the solvent or another molecule to yield 5-phenylpyrimidine.

C-C and C-O Bond Cleavage: Besides decarboxylation, the excited state of the benzoic acid moiety can undergo fission of the C-C bond between the phenyl ring and the carboxyl group, or the C-O bond within the carboxyl group. These pathways would generate a variety of radical intermediates.

Intramolecular Cyclization: The ortho-positioning of the pyrimidine ring relative to the carboxylic acid group on the benzene (B151609) ring opens up the possibility of intramolecular photochemical reactions. For instance, a dehydrogenative cyclization could potentially occur, leading to the formation of a fused ring system. Such reactions have been observed for other 2-arylbenzoic acids.

Influence of Intramolecular Interactions:

The close proximity of the pyrimidine and benzoic acid rings may lead to intramolecular energy transfer or electron transfer processes. Depending on the relative energies of their excited states, it is possible that light absorbed by one chromophore could be transferred to the other, initiating a reaction from the second moiety. Furthermore, the electron-deficient nature of the pyrimidine ring and the electronic character of the benzoic acid could facilitate intramolecular charge transfer upon photoexcitation, which could open up unique degradation pathways not observed in the individual parent molecules.

The environmental conditions, such as the solvent, pH, and the presence of photosensitizers or quenchers, will also play a critical role in determining the predominant photodegradation pathways and the quantum yields of the various photochemical processes.

Summary of Potential Photodegradation Pathways and Products:

The following table summarizes the likely photochemical reactions and the resulting potential degradation products of this compound.

Reacting Moiety Photochemical Reaction Potential Degradation Product(s) Notes
Pyrimidine RingPhotohydration6-hydroxy-5,6-dihydro-2-(pyrimidin-5-yl)benzoic acidReversible reaction, favored in aqueous environments.
Pyrimidine Ring[2+2] CycloadditionDimeric products containing a cyclobutane ringIntermolecular reaction, more likely at high concentrations.
Pyrimidine RingRing OpeningAcyclic products resulting from cleavage of the pyrimidine ringCan be initiated by photoisomerization.
Benzoic Acid MoietyPhotodecarboxylation5-PhenylpyrimidineInvolves the loss of CO2 and subsequent hydrogen abstraction.
Benzoic Acid MoietyIntramolecular CyclizationFused lactone-type structuresPossible due to the ortho-positioning of the pyrimidine ring.

Derivatization Strategies and Analogue Synthesis Based on the 2 Pyrimidin 5 Yl Benzoic Acid Scaffold

Design Principles for Pyrimidine-Substituted Benzoic Acid Analogues

The design of analogues based on the 2-(pyrimidin-5-yl)benzoic acid scaffold is guided by several key principles aimed at optimizing molecular interactions with biological targets. These principles often involve a systematic exploration of the molecule's structure-activity relationship (SAR).

The electronic properties of the scaffold are another critical aspect of analogue design. The pyrimidine (B1678525) ring, being electron-deficient, can engage in various non-covalent interactions, including hydrogen bonding and π-stacking. The introduction of electron-donating or electron-withdrawing groups on either the pyrimidine or the benzoic acid ring can alter the electron density distribution across the molecule, thereby influencing its binding affinity and selectivity. nih.gov For instance, enhancing the hydrogen bonding capacity of the pyrimidine ring through the introduction of amino or hydroxyl groups can lead to stronger interactions with the target protein.

Furthermore, the carboxylic acid group of the benzoic acid moiety is a key functional group that can participate in ionic interactions or hydrogen bonding. Its acidity can be modulated by the introduction of substituents on the benzoic acid ring. Electron-withdrawing groups generally increase acidity, while electron-donating groups decrease it. This modulation can be critical for optimizing interactions with specific residues in a binding pocket.

Finally, the principles of bioisosterism are often applied in the design of pyrimidine-substituted benzoic acid analogues. This involves replacing certain functional groups with others that have similar steric and electronic properties but may offer advantages in terms of metabolic stability, bioavailability, or toxicity. For example, the carboxylic acid group could be replaced with a tetrazole or a hydroxamic acid to explore different binding modes or improve pharmacokinetic properties.

Synthesis of Esters, Amides, and Hydrazides of this compound

The carboxylic acid functionality of this compound is a prime site for derivatization to produce esters, amides, and hydrazides. These derivatives are often synthesized to improve cell permeability, modulate biological activity, or serve as intermediates for further functionalization.

Esterification: Esters of this compound can be prepared through several standard methods. One common approach is Fischer-Speier esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid. Alternatively, the carboxylic acid can be converted to a more reactive acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂), followed by reaction with an alcohol. Another mild and efficient method involves the use of coupling agents like N,N'-dicyclohexylcarbodiimide (DCC) or (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) (EDC) in the presence of a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP). nih.gov

Amidation: The synthesis of amides from this compound is a versatile strategy to introduce a wide range of substituents. Similar to esterification, the carboxylic acid can be activated with coupling agents like HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HOBt (hydroxybenzotriazole) followed by the addition of a primary or secondary amine. mdpi.comresearchgate.net This method is widely used due to its mild reaction conditions and high yields. Conversion of the carboxylic acid to its corresponding acyl chloride also provides a reactive intermediate for amidation. researchgate.net

Hydrazide Synthesis: Hydrazides are typically synthesized by reacting an ester derivative of this compound with hydrazine (B178648) hydrate (B1144303) (N₂H₄·H₂O). The methyl or ethyl ester is often used as the starting material for this transformation. researchgate.net These hydrazide derivatives can serve as key intermediates for the synthesis of various heterocyclic systems, such as pyrazoles and oxadiazoles.

Derivative TypeSynthetic MethodReagents
EsterFischer-Speier EsterificationAlcohol, Strong Acid (e.g., H₂SO₄)
EsterAcyl Chloride FormationSOCl₂ or (COCl)₂, Alcohol
EsterCoupling AgentAlcohol, DCC or EDC, DMAP
AmideCoupling AgentAmine, HATU or HOBt/EDC
AmideAcyl Chloride FormationSOCl₂ or (COCl)₂, Amine
HydrazideFrom EsterEster derivative, Hydrazine Hydrate

Introduction of Substituents on the Pyrimidine Ring (e.g., halogenation, amination, alkylation)

Modification of the pyrimidine ring is a key strategy for exploring the SAR of this compound analogues. The introduction of various substituents can influence the molecule's electronic properties, steric profile, and potential for hydrogen bonding.

Halogenation: The pyrimidine ring is generally electron-deficient, which can make direct electrophilic halogenation challenging. However, activated pyrimidine systems, such as those bearing electron-donating groups, can undergo halogenation. More commonly, halogenated pyrimidines are synthesized from halogenated starting materials. For instance, a Suzuki coupling reaction between a boronic acid derivative of benzoic acid and a halogenated pyrimidine can be employed to construct the this compound scaffold with a pre-installed halogen atom on the pyrimidine ring.

Amination: The introduction of amino groups on the pyrimidine ring can be achieved through nucleophilic aromatic substitution (SNAr) reactions, particularly if the ring is activated with a leaving group such as a halogen. For example, a chloro- or bromo-substituted pyrimidine can react with an amine under basic conditions to yield the corresponding aminated product. nih.gov The amino group can serve as a hydrogen bond donor and can also be a handle for further functionalization.

Alkylation: Alkyl groups can be introduced onto the pyrimidine ring through various methods. One approach involves the use of organometallic reagents, such as Grignard reagents or organolithium compounds, reacting with a halogenated pyrimidine in the presence of a suitable catalyst. Another strategy is the Minisci reaction, which allows for the direct alkylation of heteroaromatic bases. Radical alkylation methods can also be employed. These alkyl groups can be used to probe steric interactions within the target's binding site. nih.gov

SubstitutionMethodKey Features
HalogenationSynthesis from halogenated precursorsAllows for precise placement of halogens.
AminationNucleophilic Aromatic Substitution (SNAr)Requires an activated pyrimidine ring with a good leaving group.
AlkylationCross-coupling reactions, Radical reactionsIntroduces alkyl groups to modulate steric and electronic properties.

Functionalization of the Benzoic Acid Ring System (e.g., electrophilic aromatic substitution, palladium-catalyzed C-H functionalization)

The benzoic acid ring of the scaffold provides another platform for structural diversification. Functional groups can be introduced onto this ring to modulate the molecule's properties and explore interactions with the biological target.

Electrophilic Aromatic Substitution (SEAr): The carboxylic acid group is a deactivating, meta-directing group for electrophilic aromatic substitution. quora.com Therefore, reactions such as nitration, sulfonation, and halogenation will primarily occur at the positions meta to the carboxyl group. wikipedia.orgmasterorganicchemistry.com For example, nitration with a mixture of nitric acid and sulfuric acid would be expected to yield the 3-nitro derivative. It is important to note that the pyrimidine ring is also electron-withdrawing, which will further deactivate the benzoic acid ring towards electrophilic attack.

Palladium-Catalyzed C-H Functionalization: In recent years, transition metal-catalyzed C-H functionalization has emerged as a powerful tool for the direct introduction of functional groups onto aromatic rings. The carboxylic acid group can act as a directing group for ortho C-H activation. nih.govsemanticscholar.org Palladium catalysis, in particular, has been successfully employed for the ortho-arylation, -alkenylation, and -acetoxylation of benzoic acids. researchgate.netnih.gov This methodology allows for the selective functionalization of the benzoic acid ring at the position ortho to the carboxylic acid group, providing access to a range of analogues that would be difficult to synthesize using traditional methods.

FunctionalizationMethodRegioselectivity
NitrationElectrophilic Aromatic SubstitutionMeta to the carboxylic acid
HalogenationElectrophilic Aromatic SubstitutionMeta to the carboxylic acid
Arylation/AlkenylationPalladium-Catalyzed C-H FunctionalizationOrtho to the carboxylic acid

Creation of Conformationally Restricted Analogues for SAR Studies

To gain a deeper understanding of the bioactive conformation of this compound analogues, the synthesis of conformationally restricted derivatives is a valuable strategy. By limiting the rotational freedom around the bond connecting the pyrimidine and benzoic acid rings, it is possible to lock the molecule into a specific conformation and assess its biological activity.

One approach to achieve conformational restriction is to introduce a bridging unit between the two aromatic rings. This can be accomplished by forming a new ring that incorporates atoms from both the pyrimidine and benzoic acid moieties. For example, an intramolecular cyclization reaction could be designed to form a lactone or a lactam, thereby creating a more rigid tricyclic system.

Another strategy involves the introduction of bulky substituents at the positions ortho to the inter-ring bond. As mentioned in the design principles, these substituents can create steric hindrance that favors a particular range of dihedral angles. nih.gov The degree of conformational restriction can be tuned by varying the size and nature of these ortho substituents.

The synthesis of these conformationally restricted analogues allows for a more precise mapping of the SAR, as it helps to deconvolute the effects of conformation from other properties such as electronics and solvation. researchgate.netnih.gov The biological evaluation of these rigid analogues can provide crucial insights into the optimal spatial arrangement of the key pharmacophoric features required for high-affinity binding to the target.

Coordination Chemistry and Metal Organic Frameworks Mofs Derived from 2 Pyrimidin 5 Yl Benzoic Acid

2-(Pyrimidin-5-yl)benzoic Acid as a Multidentate Ligand for Metal Ions

This compound is a multidentate ligand, possessing multiple coordination sites that can bind to a metal center. The carboxylate group can coordinate to metal ions in several ways: as a monodentate ligand, a bidentate chelating ligand, or a bridging ligand connecting multiple metal centers. wikipedia.org Additionally, the pyrimidine (B1678525) ring contains two nitrogen atoms that can act as Lewis bases, offering further coordination possibilities. This versatility in coordination modes is a key factor in the formation of diverse and complex structures. researchgate.netresearchgate.net The combination of the carboxylate and pyrimidine functionalities allows for the formation of stable chelate rings and the construction of higher-dimensional supramolecular architectures. researchgate.net

The specific coordination behavior of this compound will depend on several factors, including the nature of the metal ion, the reaction conditions (such as solvent and temperature), and the presence of other coordinating or counter-ions. researchgate.net For instance, hard metal ions are more likely to coordinate to the oxygen atoms of the carboxylate group, while softer metal ions may show a preference for the nitrogen atoms of the pyrimidine ring.

Synthesis and Characterization of Metal Complexes of this compound

The synthesis of metal complexes with this compound can typically be achieved through the reaction of a soluble metal salt with the ligand in a suitable solvent system. Common techniques for inducing crystallization and obtaining single crystals suitable for X-ray diffraction analysis include slow evaporation, solvent diffusion, and hydrothermal or solvothermal methods. mdpi.com

Characterization of the resulting complexes is crucial to determine their structure and properties. Standard analytical techniques include:

Single-crystal X-ray diffraction: To determine the precise three-dimensional arrangement of atoms and the coordination environment of the metal ion.

Powder X-ray diffraction (PXRD): To confirm the phase purity of the bulk sample.

Infrared (IR) and Raman spectroscopy: To identify the coordination modes of the carboxylate group and the pyrimidine ring by observing shifts in the vibrational frequencies upon coordination to the metal ion. researchgate.netekb.eg

Thermogravimetric analysis (TGA): To assess the thermal stability of the complexes and identify the presence of coordinated or lattice solvent molecules. researchgate.net

Elemental analysis: To confirm the empirical formula of the synthesized complexes.

Transition metals from the 3d block, such as copper, zinc, cobalt, and nickel, are frequently used in the construction of coordination polymers due to their variable oxidation states and coordination geometries. Complexes of pyrimidine-carboxylic acids with these metals have been synthesized and studied. researchgate.net For example, new 3d metal complexes of pyrimidine-2-carboxylic and pyrimidine-5-carboxylic acids have been synthesized and characterized, revealing that the thermal stability of these complexes is influenced by the position of the carboxylate group on the pyrimidine ring. researchgate.net The synthesis of these complexes is often straightforward, involving the reaction of the corresponding metal salt with the ligand in an aqueous or alcoholic medium. nih.gov The resulting structures can range from simple mononuclear complexes to intricate one-, two-, or three-dimensional coordination polymers. researchgate.net

Metal IonTypical Coordination GeometryPotential Structural Motifs
Cu(II)Octahedral, Square Planar, Square PyramidalPaddle-wheel dimers, 1D chains, 2D layers
Zn(II)Tetrahedral, Octahedral1D chains, 2D networks, 3D frameworks
Co(II)Tetrahedral, OctahedralMononuclear complexes, 1D chains, 3D supramolecular architectures
Ni(II)Octahedral, Square PlanarMononuclear complexes, 1D chains

Lanthanide ions are known for their high and variable coordination numbers (typically 7 to 10) and their unique luminescent properties. The coordination chemistry of lanthanides with carboxylate-containing ligands has been extensively explored. mdpi.commdpi.com The synthesis of lanthanide complexes with this compound is expected to yield compounds with interesting photophysical properties. The pyrimidine moiety can act as an "antenna" to absorb light and transfer the energy to the lanthanide ion, which then emits at its characteristic wavelength. For instance, isostructural coordination polymers of dysprosium and neodymium with pyrimidine-2-carboxylate have been synthesized, demonstrating the feasibility of forming layered structures with these elements. mdpi.com The synthesis of such complexes often involves solvothermal methods. mdpi.com Information on actinide complexes with this specific type of ligand is less common in the literature.

Structural Diversity of Metal-2-(Pyrimidin-5-yl)benzoates: Coordination Geometries and Supramolecular Assemblies

The combination of the pyrimidine ring and the carboxylate group in this compound allows for a wide range of coordination modes, leading to significant structural diversity in its metal complexes. The carboxylate group can act as a monodentate, bidentate, or bridging ligand, while the pyrimidine nitrogen atoms can also coordinate to the metal centers. wikipedia.orgresearchgate.net This versatility can result in the formation of various coordination geometries around the metal ion, such as tetrahedral, square planar, octahedral, and higher coordination numbers, especially with lanthanides. researchgate.netmdpi.com

These different coordination modes can give rise to a variety of supramolecular assemblies, including:

Discrete molecules (0D): Simple mononuclear or dinuclear complexes.

One-dimensional (1D) chains: Formed when the ligand bridges metal centers in a linear fashion. researchgate.net

Two-dimensional (2D) layers: Resulting from the extension of coordination in two directions. mdpi.com

Three-dimensional (3D) frameworks: Created when the layers are further connected by pillars or through interpenetration.

DimensionalityDescriptionKey Interactions
0DDiscrete mononuclear or polynuclear complexes.Intramolecular coordination bonds.
1DCoordination polymers extending in one dimension (chains).Bridging ligands.
2DCoordination polymers extending in two dimensions (layers or grids).Bridging ligands, hydrogen bonding between chains.
3DCoordination polymers extending in three dimensions (frameworks).Pillaring ligands, interpenetration of networks, strong hydrogen bonds.

Application of Metal-2-(Pyrimidin-5-yl)benzoate Complexes in Homogeneous and Heterogeneous Catalysis

Metal complexes derived from ligands containing both N-heterocyclic and carboxylate functionalities have shown promise as catalysts in a variety of organic transformations. The metal center can act as a Lewis acid to activate substrates, and the ligand can influence the catalytic activity and selectivity through steric and electronic effects. These complexes can be employed as homogeneous catalysts when soluble in the reaction medium or as heterogeneous catalysts if they form insoluble, crystalline MOFs.

The redox activity of the metal center in complexes of this compound can be harnessed for catalytic oxidation and reduction reactions. For instance, transition metal complexes are well-known to catalyze oxidation reactions, often utilizing molecular oxygen or peroxides as the oxidant. The pyrimidine-containing ligand can stabilize different oxidation states of the metal ion, facilitating the catalytic cycle. acs.org

In the realm of reduction catalysis, complexes of metals like cobalt and iron with polypyridyl ligands have been investigated for proton and CO2 reduction. researchgate.netberkeley.edu The redox-active nature of the pyrimidine ring can play a role in electron transfer processes, which are central to these catalytic transformations. By analogy, metal complexes of this compound could potentially be developed as catalysts for similar reduction reactions. The ability to tune the electronic properties of the ligand by introducing substituents on the pyrimidine or benzene (B151609) rings offers a pathway to optimize the catalytic performance. nih.gov

C-C and C-X Bond Formation Catalysis

The direct application of this compound as a catalyst for C-C and C-X bond formation is not extensively documented in publicly available scientific literature. However, the structural motifs present in the molecule—a pyrimidine ring and a benzoic acid group—are well-represented in the broader field of catalysis, typically as ligands that coordinate with a catalytically active metal center.

The nitrogen atoms of the pyrimidine ring and the carboxylic acid group of the benzoic acid moiety can act as binding sites for transition metals like palladium, copper, and rhodium. These metals are known to be highly effective catalysts for a variety of cross-coupling reactions that form carbon-carbon (C-C) and carbon-heteroatom (C-X, where X can be N, O, S, etc.) bonds.

In such catalytic systems, the organic molecule, in this case, a derivative of this compound, would serve as a ligand. The ligand's role is to modify the electronic and steric environment of the metal center, thereby influencing the catalyst's activity, selectivity, and stability. For instance, pyrimidine-containing ligands have been employed in Suzuki-Miyaura, Heck, and Sonogashira coupling reactions. The benzoic acid group, on the other hand, can act as an anchor to a solid support or influence the solubility of the catalytic complex.

While specific examples detailing the use of this compound itself in this capacity are not readily found, the principles of ligand-accelerated catalysis suggest its potential. The development of bespoke catalysts is a continuous effort in chemical research, and it is plausible that this compound is a subject of ongoing or proprietary investigation.

Design and Synthesis of Metal-Organic Frameworks (MOFs) Utilizing this compound as a Linker

Metal-Organic Frameworks (MOFs) are a class of crystalline porous materials constructed from metal ions or clusters bridged by organic ligands, often referred to as linkers. The bifunctional nature of this compound, possessing both a carboxylic acid group and a nitrogen-containing pyrimidine ring, makes it a theoretically suitable candidate for a linker in MOF synthesis. The carboxylate group can coordinate with metal centers, while the pyrimidine nitrogen atoms can either coordinate to another metal center or be available for post-synthetic modification.

The synthesis of MOFs typically involves solvothermal or hydrothermal methods, where the metal salt and the organic linker are dissolved in a solvent and heated in a sealed vessel. The choice of metal, linker, solvent, and reaction conditions (temperature, pressure, and time) dictates the resulting MOF's topology and properties.

Although specific research detailing the synthesis of MOFs using this compound is not prominent in the reviewed literature, the use of its constitutional isomer, 4-(Pyrimidin-5-yl)benzoic acid, as a linker for MOF synthesis is known. This indicates that pyrimidinyl-benzoic acids are indeed a viable class of linkers for the construction of novel MOF architectures. The different substitution pattern in the 2-isomer would be expected to lead to different coordination geometries and, consequently, distinct MOF structures.

Pore Structure, Topology, and Sorption Properties (e.g., Gas Adsorption, Iodine Uptake)

The pore structure and topology of a MOF are critical determinants of its properties and potential applications. These are directly influenced by the geometry of the organic linker and the coordination environment of the metal center. A linker like this compound, with its angular disposition of coordinating groups, could potentially lead to the formation of MOFs with intricate and non-interpenetrated three-dimensional networks, which are often desirable for achieving high porosity.

The sorption properties of MOFs, such as their capacity for gas adsorption and iodine uptake, are a direct consequence of their pore size, shape, and surface chemistry. MOFs with high surface areas and tailored pore environments are excellent candidates for storing gases like hydrogen and methane, or for capturing carbon dioxide.

The uptake of iodine is a particularly important application for MOFs, relevant to the capture of radioactive iodine isotopes from nuclear waste. The presence of nitrogen-rich linkers, such as those containing pyrimidine rings, can enhance iodine uptake through favorable Lewis acid-base interactions between the electron-deficient iodine and the electron-rich nitrogen atoms. While specific data for MOFs derived from this compound is not available, related MOFs have demonstrated significant iodine sorption capacities.

Below is a hypothetical data table illustrating the kind of sorption properties that might be expected from a MOF synthesized with a pyrimidinyl-benzoic acid linker, based on data from analogous systems.

Gas/VaporUptake CapacityConditions
CO₂Data not availableData not available
H₂Data not availableData not available
CH₄Data not availableData not available
I₂Data not availableData not available

Table 1: Hypothetical Sorption Properties of a MOF Derived from this compound. The values are illustrative and not based on experimental data for this specific compound.

MOF-Based Sensing and Catalytic Applications

The functional groups within a MOF's structure can be exploited for sensing and catalytic applications. The pyrimidine nitrogen atoms in a MOF derived from this compound could act as basic sites for catalysis or as recognition sites for specific analytes in sensing applications.

For sensing, the presence of a target molecule within the MOF's pores can induce a change in its physical properties, such as luminescence, conductivity, or color, which can be detected and quantified. The pyrimidine moiety could, for example, interact with metal ions or acidic gases, leading to a measurable response.

In catalysis, the MOF can serve as a heterogeneous catalyst, offering advantages in terms of catalyst recovery and reuse. The metal nodes themselves can be catalytically active, or the organic linker can be functionalized to introduce catalytic sites. A MOF constructed with this compound could potentially catalyze reactions such as Knoevenagel condensations or aldol additions if the pyrimidine sites are accessible.

The following table summarizes potential applications based on the functional components of the theoretical MOF.

ApplicationProposed Mechanism
Gas SensingInteraction of analyte with pyrimidine nitrogen atoms leading to a change in photophysical properties.
Heterogeneous CatalysisAccessible Lewis basic sites on the pyrimidine ring catalyzing organic transformations.
Guest EncapsulationConfinement of guest molecules within the MOF pores for controlled release or protection.

Table 2: Potential Applications of MOFs Derived from this compound.

Exploration of Molecular Interactions and Structure Activity Relationships for 2 Pyrimidin 5 Yl Benzoic Acid Excluding Clinical Outcomes

In Vitro Enzymatic Interaction Profiling and Mechanistic Studies

Specific Enzyme Inhibition/Activation Studies (e.g., xanthine (B1682287) oxidase, cholinesterase, DNA gyrase, tyrosyl-tRNA synthetase)

No specific inhibitory or activation data for 2-(pyrimidin-5-yl)benzoic acid against key enzymes such as xanthine oxidase, cholinesterase, DNA gyrase, or tyrosyl-tRNA synthetase has been found in published studies. Research on analogous compounds suggests that the pyrimidine (B1678525) and benzoic acid moieties can be found in molecules that interact with these enzymes. For instance, various substituted pyrimidine and benzoic acid derivatives have been evaluated as inhibitors of xanthine oxidase, an enzyme involved in purine (B94841) metabolism, and DNA gyrase, a crucial bacterial enzyme. nih.govnih.govacs.orgrsc.orggoogle.comgoogle.com Similarly, other compounds containing these chemical motifs have been studied for their potential to inhibit cholinesterases, which are enzymes that break down neurotransmitters. Furthermore, the inhibition of tyrosyl-tRNA synthetase has been explored with other heterocyclic compounds. However, without direct experimental evidence, the activity of this compound against these specific enzymes cannot be confirmed.

A patent for a broad class of benzoic acid derivatives, which includes the general structure of this compound, has identified these compounds as inhibitors of the eukaryotic initiation factor 4E (eIF4E). This protein is involved in the initiation of mRNA translation and is a target in cancer research. However, the patent does not provide specific IC50 values for this compound itself.

Due to the lack of specific data, a data table for enzyme inhibition cannot be generated at this time.

Kinetic Analysis of Enzyme-Substrate-Ligand Interactions

No published studies detailing the kinetic analysis of the interaction between this compound and any enzyme are currently available. Such studies would be necessary to determine the mechanism of inhibition (e.g., competitive, non-competitive, or uncompetitive) and to quantify the binding affinities (e.g., Kᵢ, Kₑ).

Elucidation of Molecular Mechanisms of Action at the Enzymatic Level

Without specific enzyme inhibition data and kinetic analyses, the molecular mechanism of action for this compound at the enzymatic level remains unelucidated.

Receptor Binding Studies and Ligand-Receptor Complex Formation (in vitro)

Detailed in vitro receptor binding studies for this compound are not available in the public domain.

Affinity and Selectivity Profiling against Target Receptors

There is no published data on the affinity and selectivity of this compound for any specific biological receptors. While related benzoic acid and pyrimidine derivatives have been investigated for their binding to various receptors, this information cannot be directly extrapolated to the compound .

Due to the absence of specific data, a data table for receptor binding affinity and selectivity cannot be provided.

Biophysical Characterization of Binding Events (e.g., Isothermal Titration Calorimetry, Surface Plasmon Resonance)

No studies utilizing biophysical methods such as Isothermal Titration Calorimetry (ITC) or Surface Plasmon Resonance (SPR) to characterize the binding of this compound to any biological target have been found. These techniques would provide valuable thermodynamic and kinetic data about the binding interaction.

Structure-Activity Relationship (SAR) Studies Focused on Molecular Recognition

The exploration of the structure-activity relationships (SAR) of this compound and its analogs provides critical insights into the molecular features governing their interactions with biological targets. While direct SAR studies on this compound are not extensively documented in publicly available literature, a comprehensive understanding can be constructed by examining structurally related compounds. This analysis focuses on how specific structural modifications influence ligand-target binding affinity, the key pharmacophoric elements, and the conformational requirements for optimal molecular recognition, excluding any discussion of clinical outcomes.

Impact of Structural Modifications on Ligand-Target Binding Affinity

The binding affinity of ligands to their target proteins can be significantly altered by subtle changes in their chemical structure. For scaffolds related to this compound, such as 2,5-substituted benzoic acid derivatives, SAR studies have revealed the critical role of various substituents in modulating binding to anti-apoptotic proteins like Mcl-1 and Bfl-1.

One of the most significant findings from studies on 2,5-substituted benzoic acid inhibitors is the substantial contribution of substituents at the 5-position of the benzoic acid ring to binding potency. For instance, the removal of a 5-phenethylthio substituent from a 2-phenylsulfonamido-5-(phenethylthio)benzoic acid scaffold led to a dramatic decrease in binding affinity, with a more than 30-fold and 60-fold reduction for Mcl-1 and Bfl-1, respectively. nih.gov This highlights the importance of this group in anchoring the molecule to the target. nih.gov

Further modifications to the 5-position substituent have demonstrated the necessity of maintaining hydrophobicity at this site. The introduction of a polar hydroxyl group to the phenethylthio moiety resulted in a 3- to 4-fold decrease in binding affinity. nih.gov However, methylation of this hydroxyl group, which restores hydrophobicity, recovered the binding affinity, confirming the unfavorable nature of polar interactions at this position. nih.gov The geometry of the linker at the 5-position also plays a role; for example, replacing a sulfur linker with an amine resulted in a 6-fold loss in Mcl-1 binding affinity. nih.gov Amide linkers with varying carbon chain lengths at this position led to an even more substantial loss of affinity for both Mcl-1 and Bfl-1. nih.gov

Modifications to the substituent at the 2-position of the benzoic acid ring also significantly impact binding. In the context of 2-arylsulfonamido derivatives, bioisosteric replacement of a phenyl group with a thiophene (B33073) ring resulted in similar Mcl-1 binding affinity but a 2-fold decrease in Bfl-1 binding. nih.gov Introducing a small hydrophobic group, such as a bromine atom at the para position of the phenyl ring, led to a 2-fold improvement in binding over the unsubstituted phenyl analog, suggesting that this site can tolerate and even benefit from increased hydrophobicity. nih.gov This was further supported by the observation that replacing the phenyl ring with a bulkier naphthalene (B1677914) ring resulted in a 6- and 3-fold improvement in binding to Mcl-1 and Bfl-1, respectively. nih.gov The introduction of a bulky tert-butyl group at the para position of the distal phenyl ring of the 2-substituent led to an 8-fold increase in binding affinity to Mcl-1. nih.gov

These findings underscore that the binding affinity of benzoic acid derivatives is finely tuned by the nature, size, and electronic properties of the substituents at both the 2- and 5-positions.

Table 1: Impact of 5-Position Substituent on Binding Affinity

Compound ID5-Position Substituent (R¹)LinkerMcl-1 Kᵢ (μM)Bfl-1 Kᵢ (μM)Fold Change in Mcl-1 Affinity (vs. Phenethylthio)
1 Phenethylthio-S-1.7 ± 0.51.7 ± 0.3-
2 H->50>100>30-fold decrease
6 Phenethylamine-NH-10.2-6-fold decrease
9 Phenoxy-O-6.810.24-fold decrease

Data synthesized from studies on 2,5-substituted benzoic acid inhibitors of Mcl-1/Bfl-1. nih.gov

Table 2: Impact of 2-Position Aryl Substituent on Binding Affinity

Compound ID2-Position Substituent (R²)Mcl-1 Kᵢ (μM)Bfl-1 Kᵢ (μM)Fold Change in Mcl-1 Affinity (vs. Phenyl)
1 Phenyl1.7 ± 0.51.7 ± 0.3-
13 Thiophene--Similar
14 4-Bromophenyl--2-fold increase
15 Naphthalene--6-fold increase
23 4-tert-Butylphenyl0.073-8-fold increase (vs. analog w/o t-butyl)

Data synthesized from studies on 2,5-substituted benzoic acid inhibitors of Mcl-1/Bfl-1. nih.gov

Identification of Key Pharmacophore Features for Molecular Interactions

A pharmacophore model for a class of molecules defines the essential spatial arrangement of features necessary for molecular recognition by a biological target. For compounds based on the this compound scaffold, several key pharmacophoric features can be inferred from related structures.

The benzoic acid moiety itself is a critical feature, with the carboxylic acid group often participating in crucial hydrogen bonding or ionic interactions with basic residues in the target's binding pocket. iomcworld.comresearchgate.net The aromatic nature of the benzoic acid core is also important for establishing hydrophobic interactions with nonpolar amino acid residues. iomcworld.comresearchgate.net

The pyrimidine ring represents another key pharmacophoric element. The nitrogen atoms within the pyrimidine ring can act as hydrogen bond acceptors, forming specific interactions with hydrogen bond donors on the protein target. nih.gov The planar structure of the pyrimidine ring also contributes to stacking interactions with aromatic residues in the binding site.

In more complex analogs, such as 2,5-substituted benzoic acids, specific interactions have been identified that are likely relevant to the this compound scaffold. For example, in Mcl-1 inhibitors, a conserved hydrogen bond with an arginine residue (Arg263) was found to be crucial for binding. nih.gov This suggests that a key pharmacophoric point for this class of compounds is a hydrogen bond acceptor at a specific position.

Furthermore, the presence of hydrophobic groups at certain positions is a recurring theme. The significant loss of affinity upon introducing polar groups and the enhancement of affinity with bulky, nonpolar groups at both the 2- and 5-positions of the benzoic acid ring in analogs point to the importance of hydrophobic pockets in the target binding site. nih.gov Therefore, a complete pharmacophore model for this class of compounds would likely include:

A hydrogen bond donor/acceptor group (from the carboxylic acid).

An aromatic/hydrophobic core (the benzoic acid ring).

One or more hydrogen bond acceptor sites (from the pyrimidine nitrogens).

Defined hydrophobic regions corresponding to the positions of substituents on the benzoic acid and/or pyrimidine rings.

Conformational Requirements for Optimized Molecular Interactions

The three-dimensional conformation of a molecule is a determining factor in its ability to fit into a binding site and establish productive interactions. For biaryl systems like this compound, the torsional angle between the benzoic acid and pyrimidine rings is a key conformational parameter. nih.govdoaj.org The preferred conformation is a balance between resonance stabilization, which favors planarity, and steric and electrostatic repulsions, which can favor a non-planar arrangement. nih.govdoaj.orgplos.org

In many biaryl systems, a non-planar ground state is observed. nih.gov The interplay of steric hindrance from ortho-substituents and electrostatic repulsion between lone pairs on heteroatoms can dictate the degree of twisting. plos.org For instance, in 2-(2-pyridyl)pyridine, the syn conformation, where the nitrogen lone pairs are in proximity, is strongly destabilized by electrostatic repulsion, favoring a conformation where these groups are anti to one another. plos.org A similar principle would apply to this compound, where the relative orientation of the carboxylic acid group and the pyrimidine nitrogen atoms will influence the conformational preference.

The binding of a ligand to a protein can also induce or select for a specific conformation. Studies on biaryl inhibitors of other enzymes have shown that conformational restriction can lead to enhanced binding affinity. nih.gov For example, enforcing a coplanar arrangement of the two aromatic rings in some biaryl inhibitors resulted in a stronger enzyme-ligand complex. nih.gov This suggests that for some targets, a planar or near-planar conformation of the this compound scaffold may be required for optimal interaction. Conversely, for other targets, a specific non-planar conformation might be necessary to fit into a twisted binding pocket.

The conformational flexibility of substituents also plays a role. For example, in studies of retinoid agonists, the flexibility of a carboxylic acid-containing substituent on a diphenylamine (B1679370) skeleton was shown to be a key determinant of biological activity. nih.gov This highlights that not only the core scaffold's conformation but also the conformational freedom of its substituents must be considered for optimized molecular interactions. Ultimately, the ideal conformation of this compound for binding will be target-dependent, but understanding the intrinsic conformational preferences of the biaryl core is a crucial starting point for rational drug design.

Advanced Analytical Methodologies for the Characterization and Quantification of 2 Pyrimidin 5 Yl Benzoic Acid

Chromatographic Techniques for Purity Assessment, Separation, and Quantification

Chromatography is a cornerstone for the analysis of pharmaceutical compounds and chemical intermediates like 2-(Pyrimidin-5-yl)benzoic acid. Its high resolving power allows for the separation of the main compound from impurities and related substances.

High-Performance Liquid Chromatography (HPLC) Method Development

High-Performance Liquid Chromatography (HPLC) is the most common and reliable method for the analysis of non-volatile compounds such as this compound. helixchrom.com A stability-indicating reversed-phase HPLC (RP-HPLC) method is typically developed to separate the analyte from any process-related impurities or degradation products. pensoft.net

Method development involves the systematic optimization of several key parameters to achieve a good separation with symmetrical peak shapes in a reasonable timeframe. semanticscholar.orgupb.ro The separation is generally accomplished on a C18 column, which provides hydrophobic interactions with the analyte. pensoft.netresearchgate.net The mobile phase typically consists of a mixture of an aqueous buffer (e.g., phosphate (B84403) or acetate) and an organic modifier like acetonitrile (B52724) or methanol. pensoft.netthaiscience.info Adjusting the pH of the buffer is crucial, as the pKa of the carboxylic acid group influences the compound's retention time. semanticscholar.org Detection is most commonly performed using a UV/VIS detector set at a wavelength where the compound exhibits maximum absorbance. pensoft.netresearchgate.net

Table 1: Typical HPLC Parameters for Analysis of Benzoic Acid Derivatives

Parameter Typical Condition Purpose
Column C18 (e.g., 150x4.6 mm, 5 µm) pensoft.net Stationary phase for reversed-phase separation.
Mobile Phase Acetonitrile/Methanol and Acidic Buffer (e.g., Phosphate, Acetate) pensoft.netsemanticscholar.org Elutes the compound from the column; pH control affects retention.
Elution Mode Isocratic or Gradient Isocratic uses a constant mobile phase composition; gradient changes over time.
Flow Rate 1.0 mL/min pensoft.netupb.ro Controls the speed of the analysis and separation efficiency.
Column Temp. Ambient or controlled (e.g., 30 °C) pensoft.net Affects viscosity and retention time, ensuring reproducibility.
Detector UV/VIS at a specific λmax (e.g., 225-235 nm) pensoft.netresearchgate.net Measures the absorbance of the analyte for quantification.

| Injection Vol. | 5-20 µL | Volume of sample introduced into the system. |

This table presents generalized conditions based on methods developed for similar benzoic acid compounds. Specific parameters for this compound would require experimental optimization.

Gas Chromatography (GC) for Volatile Derivatives

Gas Chromatography (GC) is best suited for thermally stable and volatile compounds. Benzoic acids, including this compound, are generally non-volatile and require a derivatization step to increase their volatility and thermal stability for GC analysis. nih.gov

A common derivatization technique is silylation, where the acidic proton of the carboxylic acid group is replaced with a trimethylsilyl (B98337) (TMS) group. nih.gov This process reduces the polarity of the molecule and makes it amenable to GC analysis. The sample is first extracted from its matrix using a suitable organic solvent, dried, and then reacted with a silylating agent before injection into the GC system. nih.gov

Table 2: GC Analysis Approach for Benzoic Acid Compounds

Step Description Example
1. Extraction The analyte is extracted from the sample matrix using an organic solvent. Extraction from an acidified aqueous sample into ethyl acetate. nih.gov
2. Derivatization The extracted analyte is reacted to form a volatile derivative. Reaction with a silylating agent (e.g., BSTFA) to form a trimethylsilyl ester.
3. GC Separation The derivatized sample is injected into the GC, where it is separated on a capillary column. Separation on a non-polar column like a DB-5 or HP-5. researchgate.net

| 4. Detection | A detector, often a Flame Ionization Detector (FID) or a Mass Spectrometer (MS), is used for detection and quantification. | Mass spectrometry provides both quantification and structural confirmation. nih.gov |

This table outlines a general workflow for the GC analysis of benzoic acids based on established methods.

Chiral Chromatography for Enantiomeric Separation (if applicable to derivatives)

The parent compound, this compound, is achiral and therefore does not have enantiomers, making chiral chromatography unnecessary for its analysis. However, this technique would become critical if the compound were modified to create a chiral center. For instance, if the carboxylic acid is esterified with a chiral alcohol, or if a chiral substituent is added to the pyrimidine (B1678525) or benzoic acid ring, the resulting derivatives would be a mixture of enantiomers.

In such cases, chiral chromatography would be the required method to separate and quantify these individual enantiomers. This is crucial in pharmaceutical development, as enantiomers of a chiral drug can have different pharmacological activities and toxicities. The separation is achieved using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times.

Capillary Electrophoresis (CE) for Separation and Analysis

Capillary Electrophoresis (CE) is a powerful separation technique that offers high efficiency, short analysis times, and low consumption of samples and reagents. researchgate.net It separates ions based on their electrophoretic mobility in an electric field. nih.gov For compounds like this compound, Capillary Zone Electrophoresis (CZE) is a commonly used mode. nih.gov

In CZE, a fused silica (B1680970) capillary is filled with a buffer solution (e.g., borate (B1201080) or phosphate buffer). researchgate.netnih.gov When a high voltage is applied, the negatively charged 2-(pyrimidin-5-yl)benzoate anion (at appropriate pH) migrates toward the anode. The separation from other components is based on differences in the charge-to-size ratio. nih.gov To enhance separation, additives like cyclodextrins can be included in the buffer, a technique known as Micellar Electrokinetic Capillary Chromatography (MECC). researchgate.net

Hyphenated Techniques (e.g., LC-MS, GC-MS, NMR-SPE) for Complex Mixture Analysis

Hyphenated techniques, which couple a separation method with a powerful detection technique, are indispensable for the analysis of complex mixtures and for unambiguous structure elucidation.

LC-MS (Liquid Chromatography-Mass Spectrometry): This is arguably the most powerful technique for the analysis of pharmaceutical compounds. After separation by HPLC, the analyte is introduced into a mass spectrometer. Ionization sources like Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) are used to generate ions of this compound in the gas phase. researchgate.net The mass spectrometer then separates these ions based on their mass-to-charge ratio, providing molecular weight information. Using tandem mass spectrometry (MS/MS), the ions can be fragmented to provide structural information, which is invaluable for confirming the identity of the compound and its impurities. researchgate.net

GC-MS (Gas Chromatography-Mass Spectrometry): As mentioned previously, GC-MS is the definitive method for the analysis of volatile derivatives of this compound. nih.gov The mass spectrometer serves as a highly sensitive and specific detector for the GC, providing a mass spectrum for the derivatized analyte peak. This spectrum acts as a chemical fingerprint, allowing for positive identification by comparing it to a spectral library or a known standard. nih.govresearchgate.net

NMR-SPE (Nuclear Magnetic Resonance-Solid-Phase Extraction): This off-line hyphenated technique combines the selective sample cleanup of Solid-Phase Extraction (SPE) with the unparalleled structure elucidation power of Nuclear Magnetic Resonance (NMR) spectroscopy. For analyzing this compound in a complex matrix (e.g., a reaction mixture or biological fluid), SPE can be used to isolate the compound of interest from interfering substances. The purified fraction is then eluted, the solvent is evaporated, and the residue is redissolved in a suitable deuterated solvent for NMR analysis. magritek.com NMR provides detailed information about the molecular structure, including the connectivity of atoms (¹H, ¹³C NMR) and spatial proximities, which is essential for confirming the structure and identifying unknown impurities. rsc.orgresearchgate.net

Quantitative Analytical Methods: Spectrophotometric and Chromatographic Quantification

Quantitative analysis aims to determine the exact amount or concentration of this compound in a sample.

Spectrophotometric Quantification: While a standalone UV-Vis spectrophotometer can be used for quantification, its utility is limited for complex samples due to a lack of selectivity. Any substance that absorbs light at the same wavelength will interfere with the measurement. However, UV-Vis detection is the primary method of quantification when coupled with a separation technique like HPLC. pensoft.net The amount of this compound is determined by measuring the area of its chromatographic peak and comparing it to a calibration curve constructed from standards of known concentrations. upb.ro The method's validity is established by assessing parameters like linearity, accuracy, precision, and the limits of detection (LOD) and quantification (LOQ). pensoft.netsemanticscholar.org

Chromatographic Quantification: Both HPLC-UV and GC-MS can provide precise and accurate quantification. The foundation of this quantification is the calibration curve, where the instrument's response (peak area) is plotted against the concentration of a series of prepared standards. upb.roresearchgate.net The concentration of the analyte in an unknown sample is then calculated from its peak area using the regression equation of the calibration curve. researchgate.net The use of an internal standard—a compound with similar chemical properties added in a constant amount to all samples and standards—is often employed to correct for variations in sample preparation and instrument response, thereby improving the precision and accuracy of the method. nih.gov

Table 3: Mentioned Compounds

Compound Name
This compound
Acetonitrile
Benzoic acid
Methanol

Emerging Research Directions and Future Prospects for 2 Pyrimidin 5 Yl Benzoic Acid

Integration into Novel Functional Materials and Smart Systems

The distinct arrangement of nitrogen atoms in the pyrimidine (B1678525) ring and the carboxylic acid group on the phenyl ring makes 2-(Pyrimidin-5-yl)benzoic acid an attractive building block for the design of novel functional materials and smart systems. The nitrogen atoms can act as hydrogen bond acceptors, while the carboxylic acid can serve as a hydrogen bond donor, facilitating the formation of predictable supramolecular assemblies.

Sensors: The pyrimidine nitrogen atoms, with their lone pairs of electrons, have the potential to coordinate with metal ions. This interaction could lead to the development of selective chemosensors. Upon binding with a specific metal ion, a detectable change in the photophysical properties of the molecule, such as a shift in fluorescence emission or a change in color, could be observed. Research in this area would involve synthesizing derivatives of this compound and studying their response to various cations and anions.

Supramolecular Polymers: The ability to form strong and directional hydrogen bonds makes this compound a candidate for the construction of supramolecular polymers. By engineering complementary interactions, it may be possible to create long-chain, ordered structures with dynamic and responsive properties. These materials could find applications in areas such as drug delivery, tissue engineering, and self-healing materials.

Role in Combinatorial Chemistry and High-Throughput Synthesis Methodologies

The core structure of this compound is well-suited for the generation of large, diverse chemical libraries through combinatorial chemistry and high-throughput synthesis. The pyrimidine and benzoic acid rings offer multiple points for chemical modification, allowing for the systematic variation of substituents to explore structure-activity relationships.

High-throughput screening of these libraries against various biological targets could accelerate the discovery of new therapeutic agents. For instance, libraries of this compound derivatives could be screened for inhibitory activity against specific enzymes or for their ability to modulate protein-protein interactions. The development of efficient and automated synthesis protocols would be crucial for the successful implementation of this approach.

Exploration of Photophysical Properties and Potential Optoelectronic Applications

While the photophysical properties of many pyrimidine-containing compounds have been investigated, the specific characteristics of this compound remain largely unexplored. A detailed study of its absorption and emission properties, including fluorescence quantum yields and lifetimes, is warranted.

The presence of both an electron-donating benzoic acid moiety and an electron-withdrawing pyrimidine ring suggests the possibility of intramolecular charge transfer (ICT) upon photoexcitation. This could lead to interesting solvatochromic effects, where the emission color changes with the polarity of the solvent. Such properties are desirable for applications in organic light-emitting diodes (OLEDs) and as fluorescent probes for sensing and imaging. Further research could involve the synthesis of derivatives with extended π-conjugation or the introduction of various electron-donating and -withdrawing groups to tune the photophysical properties for specific optoelectronic applications.

Unexplored Reactivity Profiles and Latent Catalytic Potentials

The reactivity of this compound has not been extensively studied, presenting an opportunity for fundamental chemical research. The interplay between the pyrimidine and benzoic acid functionalities could lead to novel and unexpected chemical transformations.

For example, the nitrogen atoms of the pyrimidine ring could act as directing groups in metal-catalyzed C-H activation reactions on the benzoic acid ring, allowing for regioselective functionalization. Furthermore, metal complexes of this compound could exhibit catalytic activity. The pyrimidine nitrogen atoms and the carboxylate group can act as a bidentate ligand, coordinating to a metal center and potentially enabling catalytic cycles for various organic transformations. Investigating these possibilities could lead to the development of new synthetic methodologies.

Addressing Knowledge Gaps in the Academic Understanding of Pyrimidine-Benzoic Acid Architectures

A significant knowledge gap exists in the systematic understanding of the structure-property relationships of pyrimidine-benzoic acid isomers. The positional isomerism of the pyrimidine ring relative to the benzoic acid (e.g., 2-, 4-, or 5-substitution on the pyrimidine, and ortho-, meta-, or para-substitution on the benzoic acid) is expected to have a profound impact on the molecule's electronic structure, conformation, and intermolecular interactions.

Q & A

Basic Research Questions

Q. What are effective synthetic routes for preparing 2-(Pyrimidin-5-yl)benzoic acid?

  • Methodological Answer : A robust approach involves using 2-carbamimidoylbenzoic acid as a precursor. Cyclocondensation with β-ketoesters or enaminones under reflux conditions in acetic acid yields substituted 2-(pyrimidin-5-yl)benzoic acids. Optimization of reaction time (12–24 hours) and stoichiometric ratios (1:1.2 for precursor to β-ketoester) enhances purity and yield (≥75%) . Confirm product identity via 1H^1H-NMR and LC-MS, and compare with literature data for validation.

Q. How can researchers characterize the purity and structural integrity of this compound derivatives?

  • Methodological Answer :

  • Purity : Use reverse-phase HPLC with a C18 column (acetonitrile/water gradient, 0.1% TFA) to assess purity (>95%).
  • Structural Confirmation : Employ 1H^1H-/13C^{13}C-NMR to verify aromatic proton environments and carbonyl peaks (e.g., benzoic acid C=O at ~168 ppm). X-ray crystallography (if crystals are obtainable) provides definitive structural validation, as demonstrated for analogs in enzyme complexes (e.g., PDB ID: 6PF7) .

Advanced Research Questions

Q. How can researchers resolve contradictions in crystallographic data for pyrimidine-containing benzoic acid derivatives?

  • Methodological Answer : Use the CCP4 suite for crystallographic refinement . For example, when analyzing enzyme-inhibitor complexes (e.g., thymidylate synthase), iterative model building in COOT and refinement with REFMAC5 can resolve ambiguities in electron density maps. Validate hydrogen-bonding interactions between the pyrimidine ring and active-site residues (e.g., Arg 58, Asn 229 in Cryptosporidium hominis TS-DHFR) . Cross-reference data with thermal displacement parameters (B-factors) to exclude artifacts.

Q. What strategies are effective for designing this compound derivatives as enzyme inhibitors?

  • Methodological Answer :

  • Target Selection : Focus on enzymes with conserved pyrimidine-binding pockets (e.g., dihydroorotate dehydrogenase [DHODH] or thymidylate synthase).
  • Substitution Patterns : Introduce electron-withdrawing groups (e.g., -CF3_3) at the pyrimidine 4-position to enhance binding affinity, as seen in sodium salts of 5-cyclopropyl derivatives (IC50_{50} < 50 nM for DHODH) .
  • Crystallographic Validation : Co-crystallize derivatives with target enzymes (e.g., using 2.79 Å X-ray diffraction) to map binding interactions .

Q. How can structure-activity relationship (SAR) studies optimize the bioactivity of pyrimidine-benzoic acid analogs?

  • Methodological Answer :

  • Core Modifications : Replace the benzoic acid moiety with isosteres (e.g., tetrazolyl or sulfonamide) to improve solubility while retaining hydrogen-bonding capacity.
  • Pyrimidine Substitutions : Introduce amino or methyl groups at the 2-position to modulate steric effects, as shown in analogs with 10-fold increased potency against kinase targets .
  • In Silico Screening : Use molecular docking (AutoDock Vina) to prioritize derivatives with favorable binding energies (< -8.0 kcal/mol).

Q. What formulation strategies enhance the bioavailability of this compound derivatives?

  • Methodological Answer :

  • Salt Formation : Synthesize sodium salts (e.g., 5-cyclopropyl-2-{[2-(2,6-difluorophenyl)pyrimidin-5-yl]amino}benzoic acid sodium salt) to improve water solubility (>10 mg/mL) and stability (non-hygroscopic, Tm > 250°C) .
  • Prodrug Design : Convert the carboxylic acid to methyl esters for enhanced membrane permeability, followed by in vivo hydrolysis to the active form .

Q. How does this compound participate in multi-enzyme complexes?

  • Methodological Answer : In bifunctional enzyme systems (e.g., DHFR-thymidylate synthase), the benzoic acid moiety stabilizes the folate-binding pocket via π-π stacking with Phe 157, while the pyrimidine nitrogen forms hydrogen bonds with catalytic residues. Use Förster resonance energy transfer (FRET) assays to monitor conformational changes in enzyme complexes upon inhibitor binding .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.